Product packaging for Chromium;germanium(Cat. No.:CAS No. 70446-07-0)

Chromium;germanium

Cat. No.: B14715381
CAS No.: 70446-07-0
M. Wt: 124.63 g/mol
InChI Key: WADNUIHBLWBJQY-UHFFFAOYSA-N
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Description

Overview of Chromium Germanides within Intermetallic Compound Chemistry

Intermetallic chromium germanides are a class of materials formed between chromium (Cr) and germanium (Ge), belonging to the broader category of intermetallic compounds. jst.go.jp These compounds are characterized by ordered crystal structures and a combination of metallic and covalent bonding, which gives rise to a diverse range of electronic and magnetic properties. jst.go.jp Unlike solid solutions, they form specific stoichiometric phases, each with a unique crystal lattice.

The chromium-germanium system is known to form several stable binary compounds. Research has identified phases such as Cr₃Ge, Cr₅Ge₃, Cr₁₁Ge₈, CrGe, and Cr₁₁Ge₁₉. ibm.combeilstein-journals.org The reaction between chromium and germanium films, for instance, leads to the successive formation of Cr₅Ge₃, CrGe, and Cr₁₁Ge₁₉ at different temperatures. ibm.com The formation of these compounds is often diffusion-controlled, particularly for Cr₅Ge₃ and CrGe. ibm.com One of the well-studied phases, CrGe, naturally crystallizes in the B20 cubic structure. loni.org Another notable phase, Cr₁₁Ge₁₉, exhibits a Nowotny chimney ladder crystal structure and is associated with significant thermoelectric properties. beilstein-journals.org

Beyond binary systems, ternary chromium germanides, particularly those incorporating rare-earth elements (RE), have garnered significant scientific interest. researchgate.netacs.org Compounds with the general formula RECrGe₃ (where RE can be La, Ce, Pr, Nd, Sm) adopt a hexagonal perovskite-type structure, which is unusual for intermetallic compounds. researchgate.netacs.orgresearchgate.net This structure features one-dimensional chains of face-sharing, chromium-centered octahedra. researchgate.netacs.org Other ternary phases, such as RECrₓGe₂ (RE=Sm, Gd–Er), crystallize in the orthorhombic CeNiSi₂-type structure. researchgate.netosti.gov The study of chromium germanides is often linked with that of chromium silicides, as silicon and germanium share similar physicochemical characteristics as Group 14 elements. beilstein-journals.org However, differences in their thermodynamic properties mean that germanides often exhibit distinct behaviors compared to their silicide counterparts. beilstein-journals.org

Known Binary Chromium Germanide Phases and Their Properties

CompoundCrystal StructureFormation Temperature (°C)Resistivity (μΩ·cm)Magnetic Properties
Cr₅Ge₃-400-500~200-
Cr₁₁Ge₈--~160-
CrGeB20 Cubic (FeSi structure)~600~150Antiferromagnetic (Tₙ < 62 K)
Cr₁₁Ge₁₉Nowotny Chimney Ladder (Mn₁₁Si₁₉ structure)>600 (island-like formation)~430Ferromagnetic (T꜀ = 91 K)
Cr₃Ge----

Historical Context of Chromium-Germanium Research and Development

The history of chromium germanides is intrinsically linked to the discovery and characterization of their constituent elements. Chromium was first isolated in the late 18th century by Louis Vauquelin, who named it from the Greek word "chrōma," meaning color, due to the vibrant colors of its compounds. rsc.org Germanium's discovery came nearly a century later, in 1886, when Clemens Winkler isolated the element, confirming the existence of "eka-silicon," which had been predicted by Dmitri Mendeleev's periodic table. bas.bg Despite its discovery, germanium was considered a poorly conducting metal and found no significant commercial applications for over half a century. bas.bgwikipedia.org Its potential as an electronic semiconductor was only recognized after 1945, which catalyzed the first decade of semiconductor electronics based almost entirely on germanium. wikipedia.org

Systematic research into the binary chromium-germanium system gained momentum in the latter half of the 20th century. By the early 1990s, studies involving the reaction of chromium and germanium films had clearly identified the successive formation of different intermetallic phases like Cr₅Ge₃, CrGe, and Cr₁₁Ge₁₉. ibm.com These early investigations focused on understanding the formation mechanisms, thermodynamics, and basic electrical properties of these compounds. ibm.combeilstein-journals.org The synthesis and structural characterization of phases like CrGe with the B20 structure and the antiferromagnetism of CrGe were subjects of study. loni.org

The exploration of ternary systems containing chromium and germanium is a more recent development, largely driven by the search for new materials with interesting magnetic phenomena. The synthesis of rare-earth chromium germanides, such as the RECrGe₃ series, was reported in the early 2000s, revealing novel structural types and ferromagnetic behaviors. acs.orgacs.org This opened a new chapter in the study of chromium germanides, shifting focus toward complex ternary and even quaternary compounds. acs.org

Current Research Landscape and Emerging Trends in Chromium Germanides

The current research landscape for chromium germanides is dynamic, with a strong focus on exploring complex magnetic and electronic phenomena for potential technological applications. A major trend is the investigation of ternary and quaternary germanides, particularly those containing rare-earth elements, due to the interplay between the localized f-electrons of the rare-earth atoms and the d-electrons of chromium. acs.org

Key Research Areas:

Complex Magnetism: The RECrGe₃ series (RE = La−Nd, Sm) is of particular interest for its ferromagnetic ordering at relatively high temperatures (60 to 155 K), which arises from the magnetic ordering of the chromium sublattice. researchgate.netresearchgate.net Compounds like LaCrGe₃ are studied as examples of itinerant ferromagnets. researchgate.net Other systems, such as RECrₓGe₂, exhibit antiferromagnetic ordering at low temperatures. researchgate.netosti.govresearchgate.net High-pressure synthesis is an emerging technique used to tune the crystal structure and, consequently, the magnetic transition temperatures of these materials. acs.org For instance, the transition temperature of the Nowotny chimney-ladder phase CrGeᵧ was shown to increase significantly with synthesis pressure. acs.org

Spintronics and Diluted Magnetic Semiconductors: Germanium-rich Cr/Ge materials are being investigated as diluted magnetic semiconductors (DMS), which are crucial for developing spintronic devices. beilstein-journals.org Research has shown that doping germanium with chromium can induce room-temperature ferromagnetism. acs.org The synthesis of nanostructured forms, such as Cr-doped Ge nanotowers and nanowires with amorphous CrGeₓ coatings, is a key trend, as nanostructuring can be used to tune magnetic properties. beilstein-journals.orgacs.org

Thermoelectric Materials: Certain chromium germanide phases, especially those with the Nowotny chimney ladder structure like Cr₁₁Ge₁₉, are recognized for their potential as thermoelectric materials. beilstein-journals.org

Advanced Synthesis and Characterization: Modern research employs a variety of synthesis techniques, including arc-melting, chemical vapor deposition (CVD), high-temperature solution methods, and high-pressure synthesis, to create single crystals and novel phases. beilstein-journals.orgacs.orgresearchgate.netacs.org These are then characterized using advanced methods like single-crystal and powder X-ray diffraction, neutron diffraction, and various spectroscopic techniques to understand their structural, electronic, and magnetic properties in detail. researchgate.netresearchgate.netresearchgate.net

Properties of Selected Ternary Chromium Germanides

Compound SeriesCrystal Structure TypeMagnetic OrderingTransition Temperature (T꜀ or Tₙ) RangeKey Research Focus
RECrGe₃ (RE = La-Nd, Sm)Hexagonal Perovskite (BaNiO₃-type)Ferromagnetic60 - 155 KItinerant ferromagnetism, complex magnetic behavior
RECr₀.₃Ge₂ (RE = Gd-Er)Orthorhombic (CeNiSi₂-type)Antiferromagnetic3 - 17 KAntiferromagnetic structures, magnetic phase transitions
Cr-doped GeDiamond (Ge host)FerromagneticRoom TemperatureDiluted magnetic semiconductors, spintronics

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrGe B14715381 Chromium;germanium CAS No. 70446-07-0

Properties

CAS No.

70446-07-0

Molecular Formula

CrGe

Molecular Weight

124.63 g/mol

IUPAC Name

chromium;germanium

InChI

InChI=1S/Cr.Ge

InChI Key

WADNUIHBLWBJQY-UHFFFAOYSA-N

Canonical SMILES

[Cr].[Ge]

Origin of Product

United States

Synthesis Methodologies for Chromium Germanium Compounds

Bulk Synthesis Techniques

Bulk synthesis techniques are primarily employed to produce polycrystalline or single-crystalline chromium germanium compounds in larger quantities. These methods typically involve high-temperature processing to facilitate the reaction and diffusion of the constituent elements.

Arc Melting Synthesis of Chromium Germanides

Arc melting is a common and effective method for synthesizing intermetallic compounds, including chromium germanides, by melting the constituent elements together. ub.eduiitk.ac.in The process involves creating an electric arc between a non-consumable tungsten electrode and the raw materials, which are placed in a water-cooled copper hearth. ub.eduiitk.ac.in This is carried out in a vacuum or an inert atmosphere, typically argon, to prevent oxidation of the reactive molten metals. ub.eduiitk.ac.in

The high temperature of the electric arc, which can exceed 2000°C, ensures the complete melting and mixing of the chromium and germanium. iitk.ac.in To ensure homogeneity, the resulting alloy button is often flipped and re-melted multiple times. iitk.ac.in While this technique is effective for producing various chromium-based alloys, a significant challenge can be the formation of cracks in the resulting ingots of high-strength alloys. nasa.gov The rapid and non-uniform cooling of the sample, with the bottom cooling faster where it is in contact with the water-cooled copper crucible, can introduce stress and structural defects. ub.edu

ParameterDescription
Apparatus Vacuum arc furnace with a non-consumable tungsten electrode and a water-cooled copper hearth. iitk.ac.in
Atmosphere High-purity argon gas at a pressure of 1-1.5 bar to prevent oxidation and act as an ionizing gas. ub.edu
Reactants High-purity chromium and germanium pieces.
Process An electric arc is generated between the electrode and the reactants, causing them to melt and mix. The sample is typically re-melted several times to ensure a homogeneous composition. iitk.ac.in
Resulting Phases Can produce various chromium germanide phases, such as Cr3Ge and Cr5Ge3, depending on the initial stoichiometry. researchgate.net

Solid State Reaction Methods for Chromium Germanium Compounds

Solid-state reaction, also known as the ceramic method, is a conventional technique for synthesizing polycrystalline solids from a mixture of solid starting materials. sigmaaldrich.com This method involves the intimate mixing of fine powders of the reactants, in this case, chromium and germanium, followed by heating at a high temperature for an extended period. sigmaaldrich.com

The reaction proceeds through the diffusion of atoms between the solid particles. To enhance the reaction rate, the mixture is often pelletized to increase the contact area between the reactants. sigmaaldrich.com The heating process is typically carried out in a furnace under a vacuum or an inert atmosphere to prevent unwanted side reactions, such as oxidation. Intermediate grinding and re-pelletizing steps may be necessary to ensure the completion of the reaction and to obtain a homogeneous final product. sigmaaldrich.com

ParameterDescription
Reactants High-purity, fine powders of chromium and germanium.
Process The reactant powders are thoroughly mixed, pressed into pellets, and then heated in a furnace at a specific temperature for a prolonged duration. sigmaaldrich.com Multiple heating and grinding cycles may be required for complete reaction. sigmaaldrich.com
Atmosphere Typically conducted in a vacuum or an inert gas atmosphere (e.g., argon) to prevent oxidation.
Temperature High temperatures are required to facilitate solid-state diffusion, often in the range of several hundred to over a thousand degrees Celsius.
Resulting Phases Can yield a variety of stable chromium germanide phases depending on the stoichiometry and reaction temperature.

Flux Growth Techniques (e.g., Sn Flux)

The flux growth method is a solution-based technique that allows for the synthesis of single crystals of materials that may decompose before their melting point or have very high melting points. northwestern.edu In this method, the constituent elements (chromium and germanium) are dissolved in a molten metal solvent, or "flux," at a high temperature. northwestern.edu The mixture is then slowly cooled, allowing the desired chromium germanide phase to crystallize out of the solution.

Tin (Sn) is a commonly used flux for the growth of intermetallic compounds due to its relatively low melting point and its ability to dissolve other metals. northwestern.edu After the growth process, the excess flux can be removed by chemical etching (e.g., with hydrochloric acid) or by physical means, such as centrifuging the molten flux away from the grown crystals. northwestern.edu This technique is particularly advantageous for growing high-quality single crystals at temperatures lower than those required for direct melting of the components. tdl.org

ParameterDescription
Reactants Elemental chromium, germanium, and a metallic flux (e.g., tin).
Crucible Typically an inert material like alumina (B75360) or tantalum, sealed in a quartz ampoule under vacuum.
Process The reactants and flux are heated to a high temperature to form a homogeneous solution, held at that temperature, and then slowly cooled to allow for crystal growth. nih.gov
Temperature Profile For example, heating to 1050°C, holding for a period, and then cooling to a lower temperature (e.g., 750°C) over an extended time. nih.gov
Resulting Phases Can produce single crystals of various ternary and binary chromium germanides.

Vertical Gradient Freeze/Solidification Methods

The Vertical Gradient Freeze (VGF) method is a crystal growth technique used to produce high-quality, large single crystals with low defect densities. pvatepla-cgs.comwafertech.co.uk It is a modification of the Bridgman method where the temperature gradient is moved electronically rather than by physically moving the crucible or furnace. str-soft.com

In the VGF process, a polycrystalline charge of the chromium germanide material, or the stoichiometric mixture of chromium and germanium, is placed in a crucible, often with a seed crystal at the bottom. pvatepla-cgs.com The material is melted by heating it above its melting point. A vertical temperature gradient is then established and slowly moved upwards through the melt. pvatepla-cgs.com Solidification begins at the seed crystal and proceeds upwards, resulting in a single crystal that conforms to the shape of the crucible. This method has been successfully used to obtain large single crystals of compounds like Cr11Ge19. beilstein-journals.org

ParameterDescription
Apparatus A vertical furnace with multiple heating zones to control the temperature gradient. str-soft.com
Crucible A crucible containing the polycrystalline chromium germanide or a stoichiometric mix of the elements, often with a seed crystal. pvatepla-cgs.com
Process The material is melted, and a controlled temperature gradient is slowly moved up the crucible, causing directional solidification from the bottom up. pvatepla-cgs.com
Key Advantage Produces large single crystals with low dislocation densities due to the small and stable temperature gradients at the solid-liquid interface. wafertech.co.ukstr-soft.com
Resulting Phases Has been used to grow large single crystals of specific phases like Cr11Ge19. beilstein-journals.org

Low-Dimensional and Nanostructured Synthesis Approaches

The synthesis of low-dimensional and nanostructured chromium germanides, such as nanowires and thin films, requires techniques that offer precise control over the growth process at the nanoscale.

Chemical Vapor Transport (CVT) for Chromium Germanide Phases

Chemical Vapor Transport (CVT) is a highly effective method for growing high-purity single crystals and crystalline films of a wide range of solid-state materials, including various chromium germanide phases. mpg.de The process takes place in a sealed, evacuated ampoule, typically made of quartz, which contains the material to be transported and a small amount of a transport agent. mdpi.com

A temperature gradient is established along the length of the ampoule. The transport agent reacts with the source material at one end (the source zone) to form a volatile gaseous species. mdpi.com This gaseous compound then diffuses to the other end of the ampoule (the sink or growth zone), which is at a different temperature. mdpi.com In the growth zone, the reverse reaction occurs, leading to the deposition of the desired crystalline material and the release of the transport agent, which then diffuses back to the source zone to continue the cycle. mdpi.com This method has been used to synthesize a variety of chromium germanide phases, including Cr3Ge, Cr5Ge3, Cr11Ge8, CrGe, and Cr11Ge19. beilstein-journals.org

A related technique, Chemical Vapor Deposition (CVD), has been employed to synthesize nanostructured chromium germanide deposits, including nanowires. In a typical CVD process for CrGex, a volatile organometallic chromium precursor, such as chromium(III) acetylacetonate, and a germanium precursor, like germane (B1219785) (GeH4), are introduced into a furnace. beilstein-journals.orgbeilstein-journals.org The precursors decompose at high temperatures, leading to the deposition of chromium germanide on a substrate. beilstein-journals.orgbeilstein-journals.org

ParameterDescription
Apparatus Sealed quartz ampoule placed in a two-zone furnace to create a temperature gradient. mdpi.com
Reactants Polycrystalline chromium germanide powder or a mixture of chromium and germanium, along with a transport agent (e.g., a halogen like iodine).
Process The transport agent reacts with the source material to form a volatile species, which diffuses to a cooler (or hotter, depending on the reaction thermodynamics) zone and decomposes to deposit crystals. mdpi.com
Temperature Gradient For CrGe, a source temperature of around 900°C and a sink temperature of 1000°C can be used. mpg.de For CrGex nanowires via CVD, pyrolysis can occur at 500°C. beilstein-journals.orgbeilstein-journals.org
Resulting Phases A wide range of crystalline phases have been synthesized, including Cr3Ge, Cr5Ge3, Cr11Ge8, CrGe, and Cr11Ge19. beilstein-journals.org Nanostructured forms like nanowires have also been produced. beilstein-journals.orgbeilstein-journals.org

Crystallographic Structures and Structural Transformations of Chromium Germanides

Binary Chromium Germanide Structures

The binary system of chromium and germanium gives rise to several distinct phases, each characterized by a specific crystal structure. These structures range from the relatively simple A15 type to the more complex Nowotny chimney ladder structures.

Cr3Ge (A15 Structure Type)

Cr3Ge crystallizes in the A15 cubic structure, a common structure type for many intermetallic compounds with the A3B stoichiometry. aflow.org In this structure, the germanium atoms occupy the vertices and the center of the cubic unit cell, while the chromium atoms are positioned in pairs on the faces of the cube. researchgate.netmaterialsproject.org This arrangement results in chains of chromium atoms running parallel to the crystallographic axes. The A15 structure is known for being relatively simple among Frank-Kasper phases. aflow.org

Crystallographic Data for Cr3Ge
ParameterValue
Crystal SystemCubic
Space GroupPm-3n
Lattice Parameter (a)4.55 Å

Cr5Ge3 Structure

The Cr5Ge3 compound adopts a tetragonal crystal structure. materialsproject.org Specifically, it crystallizes in the I4/mcm space group. materialsproject.org This structure is also observed in other germanides and silicides, such as Ta5Ge3 and Zr5Ge3. researchgate.net The structure of Cr5Ge3 features two inequivalent chromium sites and two inequivalent germanium sites, leading to a complex coordination environment for each atom. materialsproject.org

Crystallographic Data for Cr5Ge3
ParameterValue
Crystal SystemTetragonal
Space GroupI4/mcm
Lattice Parameter (a)9.32 Å
Lattice Parameter (c)4.72 Å

Cr11Ge8 Structure

Cr11Ge8 is known to crystallize in an orthorhombic structure. Further details on its specific structural parameters are an area of ongoing research.

CrGe (B20 Cubic Structure)

CrGe is notable for adopting the B20 cubic crystal structure, which is non-centrosymmetric. aps.org This structure belongs to the P213 space group. aps.org The absence of an inversion center in the B20 structure is a key feature that can lead to interesting physical properties. The lattice parameter for CrGe has been determined to be approximately 4.796 Å. aps.org This structure type is also found in other transition-metal germanides and silicides like MnGe, FeGe, and CoGe. researchgate.net

Crystallographic Data for CrGe
ParameterValue
Crystal SystemCubic
Space GroupP213
Lattice Parameter (a)4.796 Å

Cr11Ge19 (Nowotny Chimney Ladder Structure Type)

Cr11Ge19 is a member of the Nowotny chimney ladder family of compounds. wikipedia.orgnasa.gov These structures are characterized by a tetragonal lattice composed of two distinct sublattices. wikipedia.org One sublattice consists of transition metal atoms, in this case, chromium, which form helical chains resembling a "chimney". wikipedia.org The other sublattice is formed by main group elements, germanium, which create a spiral "ladder" within the chimney. wikipedia.org Specifically, Cr11Ge19 has a crystal structure with fourfold helices of chromium atoms along the c-axis, with separate helices of germanium nested inside. lsu.eduresearchgate.net This compound is one of the few Nowotny chimney ladder compounds known to exhibit a magnetically ordered ground state. lsu.edu

Crystallographic Data for Cr11Ge19
ParameterValue
Crystal SystemTetragonal
Space GroupP-4n2
Lattice Parameter (a)5.801 Å
Lattice Parameter (c)17.627 Å

Ternary and Quaternary Chromium Germanide Structures

The introduction of a third or fourth element into the chromium-germanium system leads to the formation of ternary and quaternary germanides with a wide array of crystal structures.

In the realm of ternary chromium germanides, the RECrGe3 series (where RE represents a rare-earth element such as La, Nd, or Sm) adopts a hexagonal perovskite-type structure with the space group P63/mmc. acs.orgresearchgate.net In these compounds, chains of face-sharing chromium-centered octahedra are linked by triangular Ge3 clusters. acs.org Another example is CoCrGe, which crystallizes in a hexagonal structure with the space group P63/mmc. researchgate.net The Tm-Cr-Ge system at 1070 K reveals the formation of two new ternary germanides: TmCr6Ge6, which has the SmMn6Sn6 structure type (space group P6/mmm), and Tm4Cr4Ge7, which adopts the Zr4Co4Ge7 structure type (space group I4/mmm). pnu.edu.ua Additionally, a solid solution of TmCrxGe2 is formed based on the binary germanide TmGe2 (ZrSi2-type). pnu.edu.ua The Y-T-Ge system (where T is a 3d transition metal) includes compounds with the BaCuSn2-CeNi1-xSi2-type structure (space group Cmcm), with the site occupancy of the transition metal varying. researchgate.net

Crystallographic Data for Selected Ternary Chromium Germanides
CompoundCrystal SystemSpace GroupLattice Parameters
LaCrGe3HexagonalP63/mmca = 6.17 Å, c = 5.97 Å
CoCrGeHexagonalP63/mmca = 4.092 Å, c = 5.145 Å
TmCr6Ge6HexagonalP6/mmma = 0.51506 nm, c = 0.82645 nm
Tm4Cr4Ge7TetragonalI4/mmma = 1.39005 nm, c = 0.54441 nm

Information on the crystal structures of quaternary chromium germanides is less common in the available scientific literature. While research on quaternary compounds containing chromium or germanium exists, specific examples with detailed crystallographic data for compounds containing both chromium and germanium along with two other elements are not extensively documented.

Rare-Earth Chromium Germanides (e.g., RECrGe3, RECrxGe2)

The inclusion of rare-earth elements into the chromium-germanium binary system results in a rich family of ternary compounds with distinct crystal structures. These structures are often characterized by complex arrangements of atoms and can host a variety of interesting physical phenomena.

A prominent structural motif found in rare-earth chromium germanides is the hexagonal perovskite type. Compounds with the general formula RECrGe3, where RE represents a rare-earth element such as La, Ce, Pr, and Nd, adopt this structure. This arrangement is a derivative of the classic perovskite structure, but with a hexagonal lattice.

The hexagonal perovskite structure of RECrGe3 compounds is characterized by the space group P6₃/mmc. Within this framework, the chromium and germanium atoms form a three-dimensional network, with the rare-earth atoms situated in the interstitial sites. A key feature of this structure is the presence of face-sharing CrGe₆ octahedra that form chains along the c-axis. These chains are interconnected by Ge atoms, creating a complex and rigid framework. The specific lattice parameters vary slightly depending on the rare-earth element, a consequence of the lanthanide contraction. For instance, as the atomic number of the rare-earth element increases, a general decrease in the lattice parameters is observed.

CompoundCrystal SystemSpace Groupa (Å)c (Å)
LaCrGe3HexagonalP6₃/mmc6.25875.6992
CeCrGe3HexagonalP6₃/mmc6.2415.676
PrCrGe3HexagonalP6₃/mmc6.2275.658
NdCrGe3HexagonalP6₃/mmc6.21455.6403

Another significant crystal structure observed in rare-earth chromium germanides is the SmMn₆Sn₆ type, which is closely related to the MgFe₆Ge₆ type. Compounds such as TmCr₆Ge₆ and ErCr₆Ge₆ crystallize in this hexagonal structure, belonging to the space group P6/mmm. This structure is characterized by a layered arrangement of atoms, with distinct planes occupied by the rare-earth, chromium, and germanium atoms. The chromium and germanium atoms form a framework that accommodates the rare-earth atoms. The lattice parameters for these compounds are influenced by the specific rare-earth element present.

CompoundCrystal SystemSpace Groupa (Å)c (Å)
TmCr6Ge6HexagonalP6/mmm5.15068.2649
ErCr6Ge6HexagonalP6/mmm5.1538.270

The CeNiSi₂ structure type is an orthorhombic structure that is also observed in rare-earth chromium germanides, often with a degree of non-stoichiometry. For instance, compounds with the general formula RECr₁₋ₓGe₂ can adopt a defect version of this structure. An illustrative example is found in the related iron germanide system, ErFe₀.₂₇Ge₂, which crystallizes in the orthorhombic space group Cmcm. This structure consists of a three-dimensional network of interconnected atoms, with the potential for ordered or disordered vacancies on the transition metal site, which can significantly influence the material's properties.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)
ErFe0.27Ge2 (representative)OrthorhombicCmcm4.049315.8683.9161

Chromium Germanium Chalcogenides (e.g., Cr2Ge2Te6, CrGeTe3)

The introduction of chalcogen elements, such as tellurium, into the chromium-germanium system leads to the formation of layered van der Waals materials with distinct rhombohedral crystal symmetries. These materials have garnered significant interest due to their two-dimensional nature and associated magnetic properties.

Both Cr₂Ge₂Te₆ and CrGeTe₃ crystallize in the rhombohedral crystal system, with the space group R-3. wikipedia.orgbas.bg This structure is characterized by layers that are held together by weak van der Waals forces. mst.edu Within each layer, the chromium, germanium, and tellurium atoms are covalently bonded to form a two-dimensional honeycomb-like lattice. scispace.com

CompoundCrystal SystemSpace Groupa (Å)c (Å)
Cr2Ge2Te6Rhombohedral (Hexagonal setting)R-36.82720.563
CrGeTe3Rhombohedral (Hexagonal setting)R-36.8220.5
Layered Material Architectures

Chromium germanides can form layered crystal structures, a feature that often imparts anisotropic physical properties. An example of this is seen in the ternary rare-earth chromium germanides, RECrGe₃ (where RE = La-Nd, Sm). These compounds adopt a hexagonal perovskite structure (space group P6₃/mmc) which is characterized by alternating layers. researchgate.net Specifically, the structure consists of SmGe₃ layers and layers of CrGe₆ octahedra. researchgate.net Within these latter layers, the CrGe₆ octahedra are arranged in columns where they share opposing faces, creating linear chains of chromium atoms that run along the crystallographic c-axis. researchgate.net

While not containing germanium, other chromium compounds also exhibit layered architectures, providing broader context on chromium's ability to form such structures. For instance, Sr₂CrO₂Cr₂OAs₂ crystallizes in the P4/mmm space group and is built from alternating slabs of [Sr₂CrO₂]²⁺ and [Cr₂OAs₂]²⁻. nih.gov Another example is a cyanide-bridged compound formed from the reaction of K₃[Cr(CN)₆] with [Ni(cyclam)][ClO₄]₂, which results in an infinite, stair-like layered ferromagnetic system. rsc.org The stability and properties of layered compounds can sometimes be influenced by charge transfer between the distinct layers. nih.gov

The term "misfit layered compounds" (MLCs) refers to structures where two different subunits with incommensurate lattice parameters in the basal plane are stacked along a common c-axis. acs.org These are denoted as (MX)₁₊y(TX₂)m, where one layer (MX) has a rock-salt-type structure and the other (TX₂) has a hexagonal structure. acs.org The stability of these structures is often enhanced by charge transfer from the MX unit to the TX₂ unit. acs.org

Half-Heusler and Full-Heusler Compounds Involving Chromium and Germanium (e.g., Co₂CrGe, Rh₂CrGe, Rh₂CrGe₁-xAlx)

Heusler compounds are a class of intermetallic materials with a face-centered cubic crystal structure. They are broadly categorized into half-Heuslers (XYZ composition) and full-Heuslers (X₂YZ composition), where X and Y are typically transition metals and Z is a p-block element. wikipedia.org

Full-Heusler Compounds:

Rh₂CrGe: This full-Heusler alloy is stable in the ferromagnetic configuration with the regular L2₁ (Cu₂MnAl prototype) structure. researchgate.neticm.edu.pl First-principle calculations confirm its mechanical stability in this phase. researchgate.neticm.edu.pl The spin-polarized electronic structure indicates a metallic character, classifying it as a metallic ferromagnet. researchgate.neticm.edu.pl Its calculated total magnetic moment of 3.78 µB does not align with the Slater-Pauling rule value of 4 µB. researchgate.neticm.edu.pl

Co₂CrGe: While less detailed information is available from the provided search results, Co₂CrGe is another example of a full-Heusler compound. The related compound CoCrGe crystallizes in a hexagonal structure (space group P6₃/mmc) derived from the Ni₂In type. researchgate.net In this structure, the Cr atoms occupy the 2a Wyckoff position, Co atoms are on the 2c position, and Ge atoms are on the 2d position. researchgate.net

Ru₂CrGe: This compound has an ordered Heusler L2₁ structure. nii.ac.jp It is identified as an antiferromagnet with a Néel temperature of 13 K. nii.ac.jp

Half-Heusler Compounds:

RhCrGe: First-principles studies on the half-Heusler compound RhCrGe predict it to be a half-metallic ferrimagnet. yu.edu.jo Half-metallicity is a key property for spintronic applications, characterized by a material behaving as a metal for one spin direction and as a semiconductor or insulator for the opposite spin direction. icm.edu.pl RhCrGe is predicted to have a half-metallic gap of 0.35 eV and a high estimated Curie temperature of 1261 K. yu.edu.jo

The table below summarizes the crystallographic data for selected Heusler compounds containing chromium and germanium.

CompoundTypeCrystal StructureSpace GroupProperties
Rh₂CrGe Full-HeuslerL2₁ (Cu₂MnAl-type)Fm-3mMetallic ferromagnet researchgate.neticm.edu.pl
Ru₂CrGe Full-HeuslerL2₁Fm-3mAntiferromagnet nii.ac.jp
RhCrGe Half-HeuslerC1bF-43mHalf-metallic ferrimagnet (predicted) yu.edu.jo
CoCrGe (Related)Ni₂In-typeP6₃/mmcHexagonal researchgate.net

Icosahedral Structures in Al-Cr-Mn-Ge Alloys

Quasicrystals are a state of matter where the atoms are ordered but not in a repeating periodic pattern like conventional crystals. anl.gov This aperiodic order can result in rotational symmetries, such as five-fold symmetry, that are forbidden in classical crystallography. mdpi.comnih.gov Icosahedral quasicrystals (IQCs) possess the icosahedral symmetry of a soccer ball and were first discovered in an Al-Mn alloy system. anl.govmdpi.com

The formation of icosahedral quasicrystals has been observed in various aluminum alloys. For instance, the addition of small amounts of chromium to Al-Zn alloys can lead to icosahedral quasicrystal-enhanced nucleation during solidification. arxiv.org The morphology of these quasicrystalline particles can vary significantly with cooling rates, ranging from small, apparently spherical particles to large, highly branched dendrites. researchgate.net Despite variations in shape, they often exhibit a tendency for faceting and adopting the shape of a pentagonal dodecahedron. researchgate.net

While the provided search results confirm the existence of icosahedral quasicrystals in Al-Mn and Al-Cr based systems, there is no specific mention of icosahedral structures forming in alloys containing all four elements: aluminum, chromium, manganese, and germanium. The study of quasicrystals is an active area of research, and their formation is highly dependent on the specific composition and processing conditions of the alloy. mdpi.comresearchgate.net

Structural Characterization Techniques and Methodologies

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is a definitive technique for determining the precise three-dimensional atomic arrangement within a crystalline solid. mdpi.comuni-ulm.de The method involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uni-ulm.de This pattern provides detailed information about the unit cell dimensions, space group symmetry, and the exact positions of atoms, allowing for the calculation of bond lengths and angles. uni-ulm.de

In the study of chromium germanides, SCXRD has been instrumental. For example, the structures of the rare-earth chromium germanides RECrGe₃ (RE = La−Nd, Sm) were determined using this technique, revealing their hexagonal perovskite structure and the specific arrangement of atoms in alternating layers. researchgate.net Similarly, the crystal structure of CoCrGe was established from single-crystal X-ray diffraction data, confirming its hexagonal P6₃/mmc space group and the specific atomic site occupancy. researchgate.net The technique is also widely used to characterize a variety of other germanide compounds, demonstrating its versatility in elucidating complex crystal structures. nsf.govmdpi.com

Powder X-ray Diffraction (XRD) Analysis

Powder X-ray diffraction (XRD) is a non-destructive analytical technique used for the characterization of crystalline materials. uni-koeln.de It is particularly useful for phase identification, as the diffraction pattern produced is unique to a specific crystal structure. uni-koeln.demdpi.com By comparing the experimental diffraction pattern to reference databases, the crystalline phases present in a sample can be identified. uni-koeln.de

In the context of chromium-germanium compounds, XRD is frequently used for phase verification and structural analysis. For the full-Heusler compound Ru₂CrGe, powder XRD was used to confirm that the sample was a single phase with the ordered L2₁ structure. nii.ac.jp The observed reflection intensities were in good agreement with calculated patterns for this structure type. nii.ac.jp For SmCrGe₃, powder XRD was used in conjunction with single-crystal methods to verify the phase purity of the synthesized material. researchgate.net The technique can also provide information on lattice parameters, crystallite size, and strain. mdpi.com For example, Rietveld refinement of powder XRD data is a powerful method for extracting detailed structural information from a powder sample. mdpi.com

Neutron Powder Diffraction for Crystal Structure Elucidation

Neutron powder diffraction (NPD) is a powerful technique that provides information complementary to X-ray diffraction. psi.chwikipedia.org Neutrons interact with atomic nuclei, whereas X-rays interact with the electron cloud. psi.ch This difference makes neutrons particularly sensitive to the positions of light elements (like hydrogen), capable of distinguishing between neighboring elements in the periodic table, and able to differentiate between isotopes. psi.ch A key advantage of neutrons is their magnetic moment, which allows them to scatter from magnetic moments in a material, making NPD an ideal tool for determining magnetic structures. psi.chwikipedia.org

The application of neutron powder diffraction has been crucial in understanding the magnetic properties of chromium-germanium systems. A study on the Heusler compound Ru₂CrGe used neutron diffraction to determine its magnetic structure, revealing it to be an antiferromagnetic type-2 (AM2) structure where ferromagnetically aligned (111) planes are coupled antiferromagnetically. nii.ac.jp In another example, NPD was used to investigate the crystal and magnetic structures of (Pr₀.₅₅Ca₀.₄₅)(Mn₁-yCry)O₃. aps.org This study showed how chromium substitution influences the crystal structure and favors ferromagnetic spin ordering by hindering a structural phase transition linked to charge ordering. aps.org This demonstrates the unique capability of neutron diffraction to simultaneously probe both the atomic and magnetic ordering in complex materials. wikipedia.org

High-Resolution Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED)

High-Resolution Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are powerful analytical techniques for characterizing the crystallographic structure of materials at the nanoscale. beilstein-journals.orgslideshare.netresearchgate.net In the study of chromium germanides, these methods have been instrumental in elucidating the intricate structures of various nanoforms, such as nanowires.

HRTEM imaging allows for the direct visualization of the atomic lattice of a material, providing insights into crystal structure, orientation, and defects. slideshare.net For instance, in the analysis of chromium germanide (CrGex) nanowires synthesized by chemical vapor deposition, HRTEM has revealed a complex core-shell structure. beilstein-journals.orgbeilstein-journals.org These nanowires consist of a crystalline germanium core, which is evident from the distinct lattice fringes observed in HRTEM images. beilstein-journals.org The d-spacing, or the distance between atomic planes, can be measured from these images and from SAED patterns. A measured d-spacing of 0.326 nm has been shown to correspond precisely with the (111) plane of cubic germanium. beilstein-journals.org

SAED complements HRTEM by providing crystallographic information from a selected area of the sample. wikipedia.org When an electron beam is passed through a crystalline sample, it diffracts into a pattern of spots, which is characteristic of the material's crystal structure. wikipedia.org For a single crystal, the SAED pattern is a regular array of spots, while a polycrystalline material produces a pattern of concentric rings. wikipedia.orgcore.ac.uk In the case of the aforementioned CrGex nanowires, SAED patterns of the core confirm its single-crystal nature. beilstein-journals.org Conversely, the shell of these nanowires is shown to be amorphous, as indicated by the diffuse halo in the corresponding SAED patterns. beilstein-journals.orgresearchgate.net

The combination of HRTEM and SAED provides a comprehensive understanding of the crystallographic nature of chromium germanide nanostructures. The table below summarizes the findings from the analysis of CrGex nanowires.

FeatureObservationTechnique
Core Structure CrystallineHRTEM, SAED
Core d-spacing (111) 0.326 nmHRTEM, SAED
Shell Structure AmorphousHRTEM, SAED

These techniques are crucial for correlating the synthesis parameters with the resulting microstructure and, consequently, the material's properties.

Electron Microprobe (EPM) Analysis for Composition and Phase Distribution

Electron Microprobe (EPM) analysis, also known as Electron Probe Microanalysis (EPMA), is a highly precise, non-destructive technique used to determine the elemental composition of small, specific areas of a solid sample. utexas.edu This method utilizes a focused beam of electrons to generate characteristic X-rays from the elements within the sample. By analyzing the wavelengths and intensities of these X-rays using Wavelength Dispersive Spectrometry (WDS), a quantitative compositional analysis can be achieved. utas.edu.auresearchgate.net

In the context of chromium germanide systems, EPM is an invaluable tool for determining the precise stoichiometry of different phases and mapping the distribution of chromium and germanium within a sample. This is particularly important for understanding phase diagrams and reaction kinetics in the Cr-Ge system. The high spatial resolution of EPM allows for the analysis of individual grains, thin films, and diffusion couples, providing detailed information on compositional variations at the micrometer scale. utexas.edu

The quantitative nature of EPM relies on the comparison of X-ray intensities from the sample with those from well-characterized standards of known composition. utexas.edu To obtain accurate results, corrections for atomic number (Z), absorption (A), and fluorescence (F) effects, collectively known as ZAF correction, are applied. researchgate.net

While specific EPM studies on chromium germanides are not extensively detailed in the provided context, the application of this technique would involve the following:

Phase Identification: By measuring the Cr:Ge ratio at different points in a sample, distinct chromium germanide phases (e.g., Cr3Ge, Cr5Ge3, Cr11Ge8, CrGe, Cr11Ge19) can be identified and their homogeneity assessed. nih.gov

Compositional Mapping: EPM can generate two-dimensional maps showing the spatial distribution of chromium and germanium. This is useful for visualizing phase segregation, interfacial reactions in thin films, and the compositional profile of diffusion zones.

Thin Film Analysis: In combination with specialized software, EPM can be used to determine both the thickness and the elemental composition of chromium germanide thin films on a substrate.

The following table illustrates the potential application of EPM in the analysis of a hypothetical multiphase chromium germanide sample.

Analytical GoalEPM ApplicationExpected Outcome
Determine Stoichiometry Point analysis on different grainsQuantitative Cr and Ge concentrations for phase identification
Assess Homogeneity Multiple point analyses across a single phaseStatistical variation in composition
Visualize Phase Distribution X-ray mapping of Cr and GeColor-coded map showing the location of different germanide phases

Microstructural Features and Nanoscale Architectures

Formation and Characterization of Chromium Germanide Nanowires and Nanotowers

The synthesis of one-dimensional nanostructures such as nanowires and nanotowers in the chromium-germanium system has revealed interesting growth phenomena and potential for applications in magnetic and electronic devices. beilstein-journals.orgnih.gov

Chromium Germanide Nanowires (NWs):

Germanium-rich CrGex nanowires have been successfully synthesized using chemical vapor deposition (CVD). beilstein-journals.org These nanowires exhibit a complex core-shell structure, which has been extensively characterized by HRTEM and SAED. beilstein-journals.orgbeilstein-journals.org The core is composed of single-crystal germanium, while the shell is an amorphous layer of chromium germanide (CrGex). beilstein-journals.orgbeilstein-journals.org The composition of the nanowire coating has been determined to have a [Cr]/[Ge] atomic ratio in the range of 1:(6–7). beilstein-journals.org

The growth of these nanowires is understood to occur via a self-catalyzed mechanism, where crystalline germanium nanoballs on the surface act as initiation sites for nanowire growth. beilstein-journals.org Evidence suggests a vapor-liquid-solid (VLS) growth mechanism for the top of the nanowire, while the tapering of the CrGex coating is attributed to the migration of Cr and Ge atoms from the base of the nanowire and direct deposition from the gas phase. beilstein-journals.org

Chromium-Doped Germanium Nanotowers (NTrs):

The introduction of chromium as a dopant during the growth of germanium nanostructures has been shown to have a significant influence on their morphology. acs.orgresearchgate.net While in the absence of chromium, germanium nanowires are formed, the presence of chromium leads to the growth of germanium nanotowers. acs.orgresearchgate.net Despite the morphological differences, the crystal structures of both the nanowires and nanotowers are identical. acs.orgresearchgate.net

The growth mechanism of these nanotowers is a hybrid of the VLS and vapor-solid (VS) processes. acs.orgresearchgate.net The top of the nanotower, which consists of a thin nanowire with a gold tip, grows via the traditional VLS mechanism. acs.orgresearchgate.net The polygonal base of the nanotower, characterized by (111) and (001) planes, is believed to form through a combination of VLS and VS processes. acs.orgresearchgate.net These Cr-doped Ge nanotowers have been investigated as a potential dilute magnetic semiconductor, exhibiting room-temperature ferromagnetism. acs.orgresearchgate.net

The table below summarizes the key features of chromium germanide nanowires and nanotowers.

FeatureChromium Germanide NanowiresChromium-Doped Germanium Nanotowers
Morphology Core-shell nanowireTower-like structure with a nanowire top and polygonal base
Core Composition Crystalline GermaniumCrystalline Germanium
Shell/Base Composition Amorphous CrGexChromium-doped Germanium
Growth Mechanism Self-catalyzed VLSHybrid VLS and VS

Nanoclusters and Nanoparticles in Cr-Ge Systems

The formation of nanoclusters and nanoparticles in the chromium-germanium system is an area of active research, driven by the unique magnetic and electronic properties that emerge at the nanoscale. beilstein-journals.orgnih.gov

Nanoparticles:

The formation of Cr/Ge nanoparticles has been observed during the epitaxial growth of Cr/Ge films. beilstein-journals.orgnih.gov The magnetic properties of these nanoparticles have been studied to understand the ferromagnetic semiconductor behavior of the material system. beilstein-journals.orgnih.gov The synthesis of chromium-doped nanoparticles has also been explored, where the inclusion of chromium influences the particle size and magnetic properties. mdpi.com For instance, in some oxide systems, doping with chromium has been shown to lead to an increase in particle size. mdpi.com The characterization of such nanoparticles typically involves a suite of techniques including transmission electron microscopy (TEM) for size and morphology, and X-ray diffraction (XRD) for crystal structure analysis. rsc.orgnanocomposix.com

Nanoclusters:

Theoretical studies have explored the potential of chromium-germanium nanoclusters. For example, a Cr@Ge10 nanocluster has been proposed as a candidate for a transition metal-doped magnetic superatom, which would exhibit properties akin to a single atom. beilstein-journals.org Homoatomic nine-atom clusters of germanium are known to be building blocks for larger nanoclusters, and the incorporation of transition metals like chromium is expected to yield novel compounds with interesting physical and chemical properties. tum.de The synthesis of metal nanoclusters is often achieved through solution-based chemical methods, which allow for control over cluster size and surface chemistry. rsc.org

The table below provides a summary of the types of nanoclusters and nanoparticles found in the Cr-Ge system.

NanostructureSynthesis/Observation MethodKey Characteristics
Cr/Ge Nanoparticles Epitaxial film growthStudied for ferromagnetic semiconductor behavior
Cr-doped Nanoparticles Combustion method (in oxide systems)Particle size and magnetic properties influenced by Cr content
Cr@Ge10 Nanocluster Theoretical studyProposed magnetic superatom

Superlattice Structures in Chromium Germanium Systems

Superlattices are periodic structures of at least two different materials, which can exhibit novel electronic and optical properties due to the artificial periodicity. ucdavis.edu While extensively studied in systems like Si/Ge, the exploration of superlattices in the chromium-germanium system is an emerging field.

Research has indicated the fabrication of CrGe superlattices within more complex systems, such as CrGe/FeGe and CrGe/Mn/Ge/FeGe. beilstein-journals.org These structures are being developed for advanced materials with tunable skyrmions, which are topologically protected spin textures with potential applications in spintronics. beilstein-journals.org

The growth of such superlattices is typically achieved through techniques like molecular beam epitaxy (MBE), which allows for precise, layer-by-layer deposition of the constituent materials. aip.org The structural quality of the superlattices is critical for their performance and is characterized by techniques such as X-ray diffraction (XRD) and reflection high-energy electron diffraction (RHEED). aip.orgresearchgate.net XRD can be used to determine the superlattice period and the strain in the layers, while RHEED provides in-situ monitoring of the crystal growth.

In related systems, such as Cr/δ-Mn superlattices, studies have shown that the lattice parameters can be significantly strained compared to their bulk values, and this strain is dependent on the individual layer thicknesses. aip.org It is expected that similar strain effects would be present in Cr-Ge superlattices, which could be used to engineer their electronic band structure and magnetic properties.

The following table outlines the key aspects of superlattice structures in chromium germanium systems based on the available information.

FeatureDescription
System Examples CrGe/FeGe, CrGe/Mn/Ge/FeGe
Potential Applications Advanced materials with tunable skyrmions
Fabrication Technique Molecular Beam Epitaxy (MBE)
Characterization Methods X-ray Diffraction (XRD), Reflection High-Energy Electron Diffraction (RHEED)

Phase Equilibria and Thermodynamic Stability of Chromium Germanium Systems

Binary Cr-Ge Phase Diagram Investigations

The binary Cr-Ge system has been the subject of comprehensive investigations to establish its phase diagram and the thermodynamic properties of its constituent phases. These studies combine experimental techniques with computational thermodynamic modeling to provide a robust understanding of the system.

The Cr-Ge phase diagram has been thoroughly reinvestigated using a combination of experimental methods, including thermal analysis, X-ray diffraction, microhardness measurements, and electron microprobe analysis. researchgate.net These experimental efforts provide the foundational data for thermodynamic modeling.

The CALPHAD (Calculation of Phase Diagrams) method is a powerful computational approach used to assess thermodynamic data and predict phase diagrams. arxiv.orgarxiv.orgunige.it For the Cr-Ge system, the liquid phase has been described using an associate solution model, while the body-centered cubic (BCC) terminal solid solution is modeled with a substitutional solution model. researchgate.net Non-stoichiometric compounds such as Cr₃Ge, αCr₅Ge₃, and βCr₅Ge₃ have been described using a two-sublattice model. researchgate.net Through this method, a self-consistent set of thermodynamic parameters for the Cr-Ge system has been obtained, which allows for the calculation of the phase diagram and thermodynamic properties that are in good agreement with experimental data. researchgate.net

The thermodynamic stabilities of Cr₃Ge and Cr₅Ge₃ have also been studied using high-temperature Knudsen effusion mass spectrometry (KEMS) and differential scanning calorimetry (DSC). researchgate.net These techniques have allowed for the measurement of the thermodynamic activities of Cr and Ge and the determination of the standard free energies of formation for these chromium germanides at high temperatures. researchgate.net

The binary Cr-Ge system is characterized by the presence of five intermetallic phases, all of which melt incongruently. researchgate.net The stability of these phases is a key feature of the phase diagram.

Cr₃Ge: This phase melts incongruently at 1564 °C. researchgate.net

Cr₅Ge₃: This compound melts incongruently at 1262 °C and undergoes an allotropic transformation at 1002 °C. researchgate.net

Cr₁₁Ge₈: This is a stoichiometric compound with an incongruent melting point of 1170 °C. researchgate.net

CrGe: This stoichiometric phase melts incongruently at 998 °C. researchgate.net

Cr₁₁Ge₁₉: This is also a stoichiometric compound, and it melts incongruently at 928 °C. researchgate.net

The thermodynamic modeling via the CALPHAD method treats Cr₁₁Ge₈, CrGe, and Cr₁₁Ge₁₉ as stoichiometric compounds. researchgate.net

Several of the chromium germanide phases exist over a range of compositions, known as homogeneity ranges.

Cr₃Ge: This phase exhibits a homogeneity range from 20.5 up to 25 atomic % Ge. researchgate.net

Cr₅Ge₃: The homogeneity range for this compound is between 37.4 and 38.2 atomic % Ge. researchgate.net

In contrast, the phases Cr₁₁Ge₈, CrGe, and Cr₁₁Ge₁₉ are considered to be stoichiometric compounds with no significant homogeneity range. researchgate.net The solubility of germanium in solid chromium varies with temperature, from 4 atomic % at 800 °C to 11 atomic % at 1564 °C. researchgate.net Conversely, chromium is practically insoluble in solid germanium. researchgate.net

Incongruent Melting Points and Homogeneity Ranges of Cr-Ge Intermetallic Phases researchgate.net
PhaseIncongruent Melting Point (°C)Homogeneity Range (at. % Ge)Notes
Cr₃Ge156420.5 - 25
Cr₅Ge₃126237.4 - 38.2Allotropic transformation at 1002 °C
Cr₁₁Ge₈1170Stoichiometric
CrGe998Stoichiometric
Cr₁₁Ge₁₉928Stoichiometric

Ternary Chromium Germanium Phase Systems

The addition of a third element, particularly a rare-earth element, to the Cr-Ge system introduces further complexity and the potential for the formation of new ternary compounds with interesting physical properties.

Investigations into ternary systems involving rare-earth elements (RE), chromium, and germanium have revealed rich phase equilibria and the formation of novel ternary intermetallic compounds.

The experimental determination of isothermal sections is a fundamental method for characterizing the phase relationships in ternary systems at a constant temperature.

Tm-Cr-Ge System: The phase equilibrium diagram for the Tm-Cr-Ge system has been constructed at 1070 K using X-ray phase analysis, microstructural analysis, and energy-dispersive X-ray spectroscopy. zu.edu.ua At this temperature, two new ternary germanides were identified: TmCr₆Ge₆ and Tm₄Cr₄Ge₇. zu.edu.ua Furthermore, the inclusion of Cr atoms into the binary germanide TmGe₂ leads to the formation of a solid solution, TmCrₓGe₂ (where x ranges from 0 to 0.33), indicating that up to 10 atomic % of Cr can be incorporated.

Gd-Cr-Ge System: The isothermal section of the Gd-Cr-Ge ternary system was constructed at 1070 K. researchgate.net This investigation, utilizing X-ray diffractometry, metallography, and electron microprobe analysis, revealed the existence of three ternary compounds: Gd₁₁₇Cr₅₂Ge₁₁₂, GdCr₆Ge₆, and GdCr₁₋ₓGe₂. researchgate.net For the GdCr₁₋ₓGe₂ compound, a homogeneity range was determined to be x = 0.73–0.69. researchgate.net

Er-Cr-Ge and Y-Cr-Ge Systems: Studies on other rare-earth systems have also been conducted. For instance, an isothermal section of the Er-Cr-Ge ternary system has been investigated at 800°C. In the Y-Cr-Ge system, studies at 1070 K have established the existence of two ternary compounds, YCr₆Ge₆ and YCr₀.₂₃Ge₂. researchgate.net

Ternary Compounds in Selected Rare-Earth-Chromium-Germanium Systems
SystemTemperatureTernary Compounds IdentifiedHomogeneity RangeReference
Tm-Cr-Ge1070 KTmCr₆Ge₆, Tm₄Cr₄Ge₇TmCrₓGe₂ (x = 0-0.33) zu.edu.ua
Gd-Cr-Ge1070 KGd₁₁₇Cr₅₂Ge₁₁₂, GdCr₆Ge₆, GdCr₁₋ₓGe₂GdCr₁₋ₓGe₂ (x = 0.73–0.69) researchgate.net
Er-Cr-Ge800 °CInvestigation performedNot specified
Y-Cr-Ge1070 KYCr₆Ge₆, YCr₀.₂₃Ge₂Not specified researchgate.net

Cr-Ge-Mn and Cr-Ge-Si Systems

The Cr-Ge-Mn and Cr-Ge-Si ternary systems have been investigated through a combination of first-principles calculations and the CALPHAD method to develop a comprehensive thermodynamic description researchgate.netresearchgate.net.

In the Cr-Ge-Mn system , the focus has been on the mixing enthalpy of substituting solid solutions. The investigation of phase equilibria at 1173 K has been compared with experimental data, revealing the complex interactions between the constituent elements researchgate.net.

For the Cr-Ge-Si system , studies have identified the existence of two partial solid solutions, B20 and D8m. Additionally, a complete solid solution with the A15 structure can exist between Cr3Ge and Cr3Si researchgate.net. The mixing enthalpies in these three solid solutions have been a key area of investigation using DFT calculations researchgate.net. The development of Cr-Si-Ge alloys is also being explored for high-temperature structural applications, with a focus on their oxidation and nitridation resistance dechema-dfi.de.

First-Principles Calculations for Mixing Enthalpy and Phase Stability

First-principles calculations, based on Density Functional Theory (DFT), are a powerful tool for determining the mixing enthalpy of solid solutions at 0 K. This data is crucial for assessing the phase stability of the system.

In the Cr-Ge-Mn system , the mixing enthalpy has been calculated for the A15 and B20 phases. The results of these calculations provide fundamental thermodynamic data that can be used in CALPHAD modeling to predict phase diagrams at different temperatures researchgate.netresearchgate.net.

In the Cr-Ge-Si system , the mixing enthalpies for the A15, B20, and D8m solid solutions have been investigated in detail using DFT calculations researchgate.net. The mixing enthalpy curve for the A15 structure shows a very low positive maximum value, suggesting that a complete solid solution is likely to form except at very low temperatures researchgate.net. For the D8m structure, calculations have shown that the ternary phase Cr5Ge2Si is the most stable configuration at 0 K researchgate.net.

Calculated Mixing Enthalpy Data for Cr-Ge-Si Solid Solutions
PhaseCompositionCalculated Mixing Enthalpy (J/g·atom)
A15Cr₃(Ge₀.₅Si₀.₅)~110 (maximum)
D8mCr₅Ge₂SiMost Stable Configuration
D8mCr₅GeSi₂Less Stable Configuration

Computational Thermodynamics and Phase Stability Prediction

Computational thermodynamics provides a framework for predicting phase stability and constructing phase diagrams, significantly reducing the time and cost associated with experimental investigations.

CALPHAD (CALculation of PHAse Diagrams) Approach in Cr-Ge Systems

The CALPHAD method is a powerful computational approach for modeling and predicting phase equilibria and thermodynamic properties in multicomponent systems . It involves developing mathematical models to describe the Gibbs free energy of each phase as a function of temperature, pressure, and composition .

In the context of the Cr-Ge-Mn and Cr-Ge-Si systems, the CALPHAD method is used in conjunction with first-principles calculations. The mixing enthalpies calculated from DFT at 0 K are used as input data to optimize the thermodynamic parameters in the CALPHAD models researchgate.netresearchgate.net. This integrated approach allows for the creation of a thermodynamic database that can accurately predict the phase composition of these ternary systems over a range of temperatures and compositions researchgate.net. This methodology has been successfully applied to create thermodynamic descriptions for various ternary systems, including those containing chromium .

First-Principles Calculations for Thermodynamic Stability Assessment

First-principles calculations are instrumental in assessing the thermodynamic stability of compounds and phases from a fundamental quantum mechanical level. By calculating the formation energy or enthalpy of a compound, its stability relative to its constituent elements or other competing phases can be determined.

In the study of Cr-Ge based systems, first-principles calculations have been employed to determine the formation enthalpies of various phases, providing a direct measure of their thermodynamic stability at 0 K. For example, the stability of different polymorphs of a material can be assessed by comparing their calculated enthalpies of formation aps.org. This method has been used to investigate phase stability in a wide range of materials, including intermetallic compounds and alloys mdpi.commdpi.com. The combination of first-principles calculations with experimental studies and CALPHAD modeling provides a robust framework for understanding and predicting the thermodynamic behavior of complex materials like ternary chromium germanium compounds mdpi.com.

Electronic Structure and Band Theory of Chromium Germanides

Density Functional Theory (DFT) Applications in Chromium Germanides

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic properties of chromium germanide compounds. mpg.desqu.edu.om This theoretical framework allows for the calculation of the electronic structure, which is crucial for understanding and predicting material properties. mpg.de In the context of chromium germanides, DFT has been instrumental in elucidating their magnetic and electronic characteristics. icm.edu.pl

Electronic band structure calculations map the allowed energy levels for electrons within the crystal lattice. wikipedia.org For chromium germanides, these calculations reveal the nature of their conductivity and magnetic ordering.

In the case of LaCrGe3, band structure calculations indicate metallic behavior, characterized by a narrow, partially filled band at the Fermi level. acs.orgresearchgate.net This feature is a hallmark of itinerant ferromagnetism, where the magnetism arises from delocalized electrons. researchgate.net The electronic structure of chromium group metals, in general, is complex, with the Fermi surface showing features that can lead to phenomena like antiferromagnetism. researchgate.netscilit.com The interaction between chromium's 3d orbitals and germanium's 4p orbitals is a key determinant of the band structure in these compounds. Strong covalent mixing between the cation (Cr) 3d states and the anion (Ge) p states is a significant factor. rug.nl

Theoretical studies on various rare-earth chromium germanides, such as RCrGe2 and RCr0.3Ge2 (where R can be Tb, Dy, Ho, or Er), have been performed using plane-wave DFT. icm.edu.pl These calculations help in understanding the structural and electronic changes that influence the magnetic properties of these materials. icm.edu.pl The stoichiometry of these compounds has a significant effect on their electronic properties. icm.edu.pl

Table 1: Summary of DFT-Calculated Electronic Properties for Selected Chromium Germanides

CompoundCrystal StructureKey Electronic FeaturePredicted Property
LaCrGe3Hexagonal Perovskite acs.orgresearchgate.netNarrow, partially filled band at the Fermi level acs.orgresearchgate.netItinerant Ferromagnetism researchgate.net
RCrGe2 (R=Tb, Dy, Ho, Er)Orthorhombic icm.edu.plSpin-unpaired electrons on R and Cr atoms icm.edu.plMetallic, Magnetic icm.edu.pl
RCr0.3Ge2 (R=Tb, Dy, Ho, Er)Orthorhombic icm.edu.plChanges in spin density at R atoms icm.edu.plMetallic, Magnetic icm.edu.pl

This table is based on data from cited research articles and provides a simplified overview of complex theoretical calculations.

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For chromium germanides, the DOS analysis is crucial for understanding the contributions of different atomic orbitals to the electronic structure, particularly near the Fermi level.

In LaCrGe3, calculations show a high density of states at the Fermi level, which is primarily due to the d-states of chromium. researchgate.net This high DOS is a characteristic feature that supports the Stoner model of itinerant ferromagnetism. researchgate.net For rare-earth chromium germanides like DyCrGe2 and HoCrGe2, electron localization is observed between the layers of the rare-earth atoms. icm.edu.pl In stoichiometric RCrGe2, a significant charge is located at the chromium atoms, indicating a shift of germanium electrons to chromium. icm.edu.pl The analysis of DOS in chromium alloys often reveals how spin- and charge-density waves can open energy gaps at the Fermi surface. aps.org

The Fermi level represents the highest energy state that an electron can occupy at absolute zero temperature. wikipedia.org Its position relative to the electronic bands determines the material's electrical properties. wikipedia.org

In metallic chromium germanides like LaCrGe3, the Fermi level lies within a continuous band of energy levels, allowing for the easy movement of electrons and thus, electrical conductivity. acs.orgresearchgate.net The high density of states at the Fermi level in LaCrGe3 is significant because it indicates a large number of available states for electrons to participate in conduction and magnetism. acs.orgresearchgate.net The proximity of the Cr d-states to the Fermi surface is a key parameter controlling the magnetic properties. researchgate.net This proximity is strongly correlated with the distance between chromium atoms, suggesting that structural changes can be used to tune the magnetic behavior. researchgate.net The concept of a Fermi surface, which represents the boundary between occupied and unoccupied states in momentum space, is also critical. For chromium, the nesting of electron and hole portions of the Fermi surface is linked to its antiferromagnetic ground state. researchgate.net

Advanced Ab Initio Theoretical Approaches

While DFT provides a robust framework, more advanced ab initio methods are sometimes required to capture more complex electronic correlation effects. These methods aim to provide a more accurate description of the electronic structure from first principles, without empirical parameters. mdpi.com

Advanced theoretical approaches based on Green's function functionals have been applied to study chromium compounds, such as chromium trihalides. aps.orgresearchgate.netarxiv.org These methods go beyond standard DFT to provide a more accurate picture of the electronic band structure and one-particle bandgap. researchgate.net While specific studies on chromium germanides using this method are not prevalent, the insights gained from other chromium compounds are valuable. For instance, these calculations can reveal changes in the shape of the valence band and the degree of hybridization between chromium's d-orbitals and the p-orbitals of the neighboring atoms. aps.orgresearchgate.net

The Quasiparticle Self-Consistent GW (QSGW) approximation is a sophisticated method for calculating the electronic structure of materials. arxiv.orgarxiv.orgresearchgate.net It provides a more accurate determination of quasiparticle energies (the energies of excited states) compared to standard DFT. mpg.de The QSGW method is designed to be a reliable, parameter-free approach for predicting electronic structures across a wide range of materials. arxiv.orgresearchgate.net

Applications of QSGW to chromium compounds, such as chromium trihalides, have shown that it can significantly improve the description of the electronic bandgap and the localization of electronic states compared to standard DFT approximations. aps.orgresearchgate.net An extension of QSGW, which includes vertex corrections by solving the Bethe-Salpeter equation (QSGŴ), can further refine the results by improving the description of the effective electron-electron interaction. aps.orgnrel.gov These advanced methods have demonstrated that many-body effects can enhance the band gap and influence the orbital character of the valence band in chromium compounds. aps.org Although direct QSGW calculations for chromium germanides are not widely reported, the application of this method to similar materials suggests it could provide a more precise understanding of their electronic properties.

Electronic Properties of Specific Chromium Germanide Phases

Several chromium germanide compounds exhibit metallic behavior, characterized by the absence of a band gap and a finite density of states at the Fermi level. A prominent example is LaCrGe3, which crystallizes in a hexagonal structure. aps.org At ambient pressure, LaCrGe3 is a ferromagnet with a Curie temperature (TC) of approximately 85 K. aps.org

Band structure calculations for LaCrGe3 support its classification as a metal and suggest a degree of delocalization in its magnetic properties. aps.org The electronic structure is crucial for understanding its magnetic behavior, which can be tuned by external pressure. As pressure is applied, the ferromagnetic state is suppressed, and a new magnetic phase emerges, highlighting the sensitive dependence of its electronic and magnetic ground state on interatomic distances. aps.orgaps.org This pressure-tuned evolution from a simple ferromagnetic metal to a more complex magnetic structure avoids a ferromagnetic quantum critical point, making LaCrGe3 an important system for studying quantum phase transitions in metallic magnets. aps.org The metallic nature facilitates the long-range magnetic order through mechanisms like the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction, where conduction electrons mediate the coupling between localized magnetic moments. icm.edu.pl

Table 1: Properties of Metallic LaCrGe3

Property Value/Description
Crystal Structure Hexagonal (BaNiO3-type)
Magnetic Ordering Ferromagnetic (at ambient pressure)
Curie Temperature (TC) ~85 K
Electronic Behavior Metallic
Special Characteristics Pressure-tunable magnetic ground state; avoids a quantum critical point.

While many chromium germanides are metallic, certain compositions and related ternary compounds can exhibit semiconducting or insulating behavior. aps.orgucsb.edu The existence of a band gap is highly dependent on the crystal structure, stoichiometry, and the nature of the chemical bonding. For example, materials like CrGeTe3 are known to be small-gap semiconductors at ambient pressure. okayama-u.ac.jp

In the broader family of chromium compounds, semiconducting properties are well-documented. Chromium trihalides (CrX3) are classic examples of semiconducting magnets where strong Coulomb interactions lead to a Mott insulating state. aps.org Furthermore, certain Heusler alloys, particularly half-Heuslers with specific valence electron counts (e.g., 8 or 18), are known to be semiconductors despite being composed of metallic elements. ucsb.edu This semiconducting nature arises from the formation of a gap between bonding and antibonding states due to covalent hybridization. ucsb.edu Germanium-rich chromium germanide (CrGex) materials, especially in nanostructured forms, are also considered potential diluted magnetic semiconductors (DMS), where the introduction of magnetic Cr atoms into a germanium semiconductor host could enable spintronic applications. nih.gov The band gaps in these materials can be tuned by factors such as composition, strain, or external fields. okayama-u.ac.jpnih.gov

Table 2: Examples of Semiconducting Chromium-Based Compounds

Compound Family Example Typical Behavior Key Feature
Chromium Tellurides CrGeTe3 Small-gap semiconductor Insulator-to-metal transition under pressure. okayama-u.ac.jp
Chromium Halides CrI3 Semiconducting Magnet Mott insulating state. aps.org
Half-Heusler Alloys Varies Semiconductor Occurs at specific valence electron counts (8 or 18). ucsb.edu
Diluted Systems Cr-doped Ge Diluted Magnetic Semiconductor Potential for spintronic applications. nih.gov

Half-metallicity is a unique electronic property where a material behaves as a conductor for electrons of one spin direction (e.g., spin-up) but as an insulator or semiconductor for electrons of the opposite spin (e.g., spin-down). This results in a spin polarization of nearly 100% at the Fermi level, making these materials highly desirable for spintronic devices. researchgate.net

Heusler alloys, a class of intermetallic compounds with the formula X2YZ (full-Heusler) or XYZ (half-Heusler), are prominent candidates for half-metallicity. researchgate.netnih.gov Many chromium-based Heusler alloys containing germanium have been theoretically predicted and, in some cases, experimentally shown to exhibit half-metallic or nearly half-metallic properties. researchgate.net The origin of the half-metallic gap is often attributed to the strong d-d hybridization between the transition metal atoms. nih.govwhiterose.ac.uk

The total magnetic moment of half-metallic Heusler alloys often follows the Slater-Pauling rule, which relates the moment to the total number of valence electrons in the unit cell. researchgate.net For example, in the Co2-xCrxFeGe system, first-principles calculations predict a finite band gap in the minority spin channel, with the substitution of Cr for Co increasing the size of this gap and moving the Fermi level toward its center, thus enhancing the half-metallic character. researchgate.net However, the half-metallic state can be fragile and sensitive to atomic disorder, where swapping of atoms between crystallographic sites can degrade the spin polarization. nih.gov

Table 3: Characteristics of Half-Metallic Heusler Alloys

Feature Description
Definition Metallic for one spin channel, semiconducting/insulating for the other.
Key Property ~100% spin polarization at the Fermi level.
Common Examples Cr-based full-Heusler alloys (e.g., Co2CrGe).
Origin of Gap Strong d-d hybridization of transition metals. nih.govwhiterose.ac.uk
Predictive Tool Slater-Pauling rule for total magnetic moment. researchgate.net
Sensitivity Half-metallicity is often fragile against atomic disorder. nih.gov

Role of Spin-Orbit Interaction in Electronic Properties

Spin-orbit coupling (SOC) is a relativistic interaction between an electron's spin and its orbital motion around a nucleus. This interaction plays a critical role in determining the electronic and magnetic properties of materials, particularly those containing heavier elements. In chromium germanides and related compounds, SOC is responsible for several key phenomena.

Firstly, SOC is the primary origin of magnetocrystalline anisotropy, which is the energy dependence on the direction of magnetization with respect to the crystal lattice. This anisotropy is essential for stabilizing long-range magnetic order in low-dimensional systems. aps.org Secondly, SOC can induce a splitting of electronic bands, which can lead to the opening of small gaps at certain points in the Brillouin zone.

In materials like the chromium trihalides, the SOC of the ligand atoms (the non-magnetic neighbors of Cr) has been shown to be a crucial factor in controlling the magnetic interactions, including the Kitaev interaction, which is of interest for quantum computing. researchgate.netarxiv.org Calculations on chromium dioxide (CrO2) have shown that the SOC at the chromium sites can induce significant effects on the electronic states of neighboring oxygen atoms, demonstrating that the influence of SOC is not purely local. aps.org Therefore, in chromium germanides, the interplay between the SOC of both chromium and germanium atoms can subtly yet significantly modify the band structure, influence magnetic anisotropy, and affect the transport properties of the material. researchgate.net

Influence of Stoichiometry and Compositional Variation on Electronic Structure

The electronic structure and resulting physical properties of chromium germanides are highly sensitive to their stoichiometry and elemental composition. icm.edu.pl Even small deviations from the ideal chemical formula can lead to dramatic changes in metallic, semiconducting, or magnetic behavior.

Magnetic Properties and Phenomena in Chromium Germanium Systems

Fundamental Magnetic Orderings

The arrangement of atomic magnetic moments at low temperatures defines the fundamental magnetic order of a material. In chromium-germanium systems, several distinct types of ordering have been observed and investigated.

Ferromagnetism, a state characterized by the parallel alignment of magnetic moments leading to a strong net magnetization, has been identified in several chromium-germanium compounds. This phenomenon is of particular interest for applications in spintronics, where the control of electron spin is paramount.

Research has demonstrated that doping germanium with chromium can induce ferromagnetic properties. For instance, room-temperature ferromagnetism was discovered in Cr-doped Ge nanotowers, suggesting a pathway to developing novel spintronic devices. acs.org Similarly, studies on bulk single crystals of Cr-doped germanium (specifically Cr₀.₀₁Ge₀.₉₉) have confirmed a ferromagnetic state below a certain critical temperature. researchgate.net

Beyond doped systems, specific chromium germanide compounds exhibit intrinsic ferromagnetism. Layered van der Waals materials, such as Chromium Germanium Telluride (Cr₂Ge₂Te₆), are well-known ferromagnets. researchgate.netfrontiersin.orgmdpi.com The magnetic ordering in these materials originates from the superexchange interaction between chromium atoms, mediated by tellurium atoms. nih.gov Theoretical studies based on first-principles calculations and Monte Carlo simulations have been employed to understand and predict the ferromagnetic behavior in compounds like CrGeTe₃. arxiv.org In some complex germanides containing rare-earth elements, such as TbCrGe₂, a ferromagnetic nature has also been observed at very low temperatures. icm.edu.pl

Pure chromium is a classic example of an itinerant antiferromagnet, where the magnetic moments of neighboring atoms align in an antiparallel fashion, resulting in no net magnetization. nih.govutoronto.ca This ordering is not a simple alternation of spins but takes the form of a spin-density wave (SDW), a periodic modulation of the spin density. wikipedia.orgaps.org The origin of this SDW is a unique feature of chromium's electronic band structure known as Fermi surface nesting. aps.orgnih.gov

The SDW in chromium is typically incommensurate (I-SDW), meaning its wavelength is not an integer multiple of the crystal lattice constant. nih.govnih.gov Alloying chromium with other elements can significantly alter the characteristics of this SDW. The introduction of germanium, a non-transition metal, modifies the electron concentration and affects the nesting condition of the Fermi surface. aps.org This can lead to changes in the SDW's wave vector and stability.

Magnetic phase diagrams for chromium alloys with non-transition metals show that composition and temperature dictate the magnetic phase. aps.orgku.dk Depending on these factors, Cr-Ge alloys can exhibit different SDW states, including a transition from an incommensurate to a commensurate (C-SDW) phase, where the wavelength of the spin modulation becomes a rational multiple of the lattice spacing. aps.orgaps.org The C-SDW state is one in which the material exhibits simple antiferromagnetic ordering. researchgate.net

A spin-glass is a disordered magnetic state characterized by the random freezing of magnetic spins at low temperatures. This behavior arises from frustration in the magnetic interactions, where competing ferromagnetic and antiferromagnetic tendencies prevent the establishment of a uniform long-range magnetic order.

Magnetic Transitions and Critical Phenomena

Magnetic materials undergo phase transitions from an ordered state (ferromagnetic or antiferromagnetic) to a disordered paramagnetic state as the temperature is increased. These transitions occur at critical temperatures and are a central focus of investigation.

The Néel temperature (TN) is the critical temperature above which an antiferromagnetic material becomes paramagnetic. wikipedia.org In pure chromium, this transition occurs at approximately 311 K (38°C). nih.govutoronto.cajaea.go.jp Investigations into Cr-Ge alloys focus on how the addition of germanium affects this transition temperature.

The stability of the SDW and the value of TN are highly sensitive to the electron-to-atom ratio. aps.org Alloying elements that donate electrons to chromium (like Manganese) tend to increase TN, while those that accept electrons (like Vanadium) decrease it. aps.orgjaea.go.jp Germanium is in the same group as Carbon and Silicon, and its effect on the phase diagram of chromium is similar to that of other non-transition metals. ku.dk The precise change in TN depends on the concentration of germanium, as it alters the Fermi surface nesting that drives the antiferromagnetic ordering. aps.org

Table 1: Effect of Alloying on the Néel Temperature of Chromium This table provides a general overview based on established research on chromium alloys. Specific values for Cr-Ge are part of ongoing research.

The Curie temperature (TC) is the critical point at which a ferromagnetic material loses its spontaneous magnetization and becomes paramagnetic. wikipedia.org Determining the TC is crucial for understanding the thermal stability of the magnetic order and for practical applications.

For ferromagnetic chromium-germanium systems, the Curie temperature varies significantly depending on the specific compound and its structure. In single crystals of germanium lightly doped with chromium (Cr₀.₀₁Ge₀.₉₉), the ferromagnetic to paramagnetic transition was observed at a TC of approximately 120 K. researchgate.net

In the case of layered van der Waals compounds, the Curie temperatures are also well-documented. For instance, a monolayer of Cr₂Ge₂Te₆ has a calculated TC of about 85 K, which can be significantly enhanced through methods like charge doping. mdpi.com First-principles calculations for another related compound, CrGeTe₃, have also been used to determine its critical temperature. arxiv.org The ability to tune the Curie temperature is a key area of research, with the goal of achieving robust ferromagnetism at or above room temperature. mdpi.com

Table 2: Determined Curie Temperatures for Various Cr-Ge Systems

Magnetic Phase Diagram Analysis (e.g., Pressure Effects)

The magnetic properties of chromium-germanium alloys are significantly influenced by external pressure, leading to complex magnetic phase diagrams. The application of hydrostatic pressure can alter the magnetic ordering and transition temperatures in these systems. For instance, in Cr + 0.7 at. % Ge, a magnetic phase diagram as a function of pressure reveals the coexistence of incommensurate spin-density wave (ISDW), commensurate spin-density wave (CSDW), and paramagnetic states. journals.co.za A triple point where all three phases coexist occurs at a pressure of approximately 3.5 kbar. journals.co.za

The effect of pressure on the electrical resistivity anomaly at the spin-flip transition temperature (TIC) between the ISDW and CSDW phases is opposite to that observed in Cr-Ga alloys. journals.co.za This indicates that pressure uniquely modifies the interaction areas of the electron and hole Fermi surface sheets in chromium-germanium systems. journals.co.za

In the van der Waals ferromagnet CrGeTe₃, pressure also induces significant changes. The material undergoes an insulator-to-metal transition at about 5 GPa, which is not associated with a structural transition. aps.orgokayama-u.ac.jp This transition is accompanied by a dramatic increase in the ferromagnetic Curie-Weiss temperatures. aps.orgokayama-u.ac.jp Density functional theory (DFT) calculations show that with increasing pressure, in-plane ferromagnetic exchange couplings are strongly enhanced, and interplane ferromagnetic couplings begin to appear, contributing to the observed rise in the Curie temperature. aps.org These changes are attributed to the widening of the Tellurium bands under pressure, indicating a bandwidth-controlled transition. okayama-u.ac.jp

Table 1: Pressure Effects on Magnetic Phases in Chromium Germanium Systems

Compound/Alloy Pressure Observed Phenomenon Reference
Cr + 0.7 at. % Ge ~3.5 kbar Triple point for ISDW, CSDW, and paramagnetic states journals.co.za
CrGeTe₃ ~5 GPa Insulator-to-metal transition aps.orgokayama-u.ac.jp
CrGeTe₃ >5 GPa Significant increase in ferromagnetic Curie-Weiss temperature aps.orgokayama-u.ac.jp

Diluted Magnetic Semiconductors (DMS) based on Chromium-Doped Germanium

Diluted magnetic semiconductors (DMS) are formed by doping a semiconductor host with transition metal atoms to introduce magnetic properties. warwick.ac.uk Germanium-rich Cr/Ge materials are considered representatives of this class of materials, which are studied for their potential in spintronic devices. nih.gov The goal is to achieve a material that is compatible with existing semiconductor technology and exhibits ferromagnetism, ideally above room temperature. warwick.ac.uk

Theoretical studies on Cr-doped germanium chalcogenides, such as Ge₁₋ₓCrₓTe, predict robust half-metallic ferromagnetism. aip.orgaip.org This means the material behaves as a metal for one spin direction and as a semiconductor for the opposite spin direction, leading to 100% spin polarization at the Fermi level, a highly desirable property for spintronics. aip.orgaip.org The ferromagnetism in these systems is primarily due to the Cr-d states. aip.orgaip.org

Experimentally, ferromagnetism has been observed in Cr-doped bulk Ge single crystals. researchgate.net However, the origin of this ferromagnetism has been a subject of debate, with some studies suggesting it may arise from the formation of secondary magnetic phases, such as Cr₁₁Ge₁₉, rather than from a truly dilute magnetic semiconductor. researchgate.net The preparation of Cr/Ge materials as nanowires is one approach being explored to reduce the precipitation of transition metals and better tune the magnetic properties in these nanostructures. nih.gov

Table 2: Properties of Cr-doped Germanium DMS

System Predicted/Observed Property Potential Application Reference(s)
Ge₁₋ₓCrₓTe Half-metallic ferromagnetism Spintronics aip.orgaip.org
Ge₁₋ₓCrₓTe 100% spin polarization Spintronics aip.orgaip.org
Cr-doped Ge (bulk) Ferromagnetism Magnetic semiconductors researchgate.net

Properties of Chromium-Doped Germanium DMS Materials

Chromium-doped germanium (Cr-doped Ge) has been investigated as a diluted magnetic semiconductor (DMS), a class of materials where magnetic ions are incorporated into a nonmagnetic semiconductor lattice, potentially enabling new spintronic devices. researchgate.net The fabrication of Cr-doped bulk Ge single crystals has been achieved using methods like vertical gradient solidification. researchgate.netaip.org

Experimental studies on these materials have revealed ferromagnetic properties. Specifically, Cr-doped Ge single crystals have demonstrated ferromagnetic ordering at a Curie temperature (TC) of 126 K. researchgate.netaip.org This ferromagnetic behavior is confirmed through temperature-dependent magnetization and resistance measurements. researchgate.netaip.org Below this temperature, the material exhibits hysteresis in its magnetization-versus-magnetic-field (M-H) curve, a hallmark of ferromagnetism. researchgate.net For instance, at 5 K, a coercive field of 5 Oe has been observed. researchgate.net

The magnetic moment contributed by the chromium atoms is a key parameter. In one study, the measured magnetic moment per Cr atom was found to be 0.83 μB at a temperature of 5 K. researchgate.netaip.org Electrical transport measurements indicate that the material behaves as a p-type semiconductor. aip.org Germanium-rich Cr/Ge materials are considered promising candidates for future magnetic, optomagnetic, and electronic applications. nih.gov

Table 1: Measured Properties of Chromium-Doped Germanium

PropertyValueConditionsSource
Ferromagnetic Ordering Temperature (TC)126 K- researchgate.netaip.org
Magnetic Moment per Cr atom0.83 μB5 K researchgate.netaip.org
Coercive Field5 Oe5 K researchgate.net
Carrier Typep-type- aip.org

Magnetic Defects and Charge Carrier Interactions in CrGe Nanowires

To overcome the challenge of transition metal precipitation in bulk DMS materials, low-dimensional structures like nanowires have been explored. nih.gov The preparation of chromium germanium (CrGe) nanowires allows for the study of magnetic defects and their interaction with charge carriers in a system where precipitation is significantly reduced. nih.gov

These nanowires typically feature a complex structure, such as a crystalline germanium core with an amorphous CrGex coating. nih.gov Research into these nanostructures has utilized techniques like electron spin resonance to investigate the presence of antiferromagnetic clusters. nih.gov Furthermore, studies have focused on the spin-orbit interaction, which describes the coupling between the charge carriers' motion and their spin, as influenced by the magnetic defects introduced by the chromium atoms. nih.gov The unique structure of these nanowires provides opportunities to tune their magnetic properties through various technological processes. nih.gov

Theoretical and Experimental Correlation of Magnetic Properties

To fundamentally understand and predict the magnetic behavior of chromium germanium systems, theoretical calculations are correlated with experimental findings. Computational methods like Density Functional Theory (DFT) and models such as the Heisenberg model are pivotal in this effort.

Density Functional Theory (DFT) for Magnetic Ground States

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and magnetic properties of materials from first principles. cnr.itresearchgate.net It is widely used to determine the magnetic ground state—whether it be ferromagnetic, antiferromagnetic, or ferrimagnetic—by comparing the total energies of different possible magnetic configurations. nih.govacs.org

However, DFT calculations for materials containing chromium can be challenging. Standard approximations within DFT have sometimes struggled to accurately reproduce the experimentally observed ground state of pure chromium, which is a complex spin-density wave (SDW). aps.orgresearchgate.net Often, calculations predict a commensurate antiferromagnetic order as the ground state instead. aps.orgresearchgate.net To address such discrepancies in strongly correlated systems, more advanced methods like the DFT+U approach, which adds a Hubbard U parameter to better describe on-site Coulomb interactions, are employed. researchgate.net Ongoing research focuses on developing improved DFT functionals to enhance the reliability of magnetic property predictions for both collinear and non-collinear magnetic states. cnr.it

Table 2: Examples of DFT Applications in Cr-Ge Related Systems

SystemDFT FindingMethod/FocusSource
Ni8Mn2Cr2Ge4Ferromagnetic ground state with parallel Cr and Mn momentsFirst-principles supercell approach bohrium.com
RCrGe₂ (R=Tb, Dy)Spin density is highest at rare-earth atoms; Cr also contributesDFT/PBE methodology icm.edu.pl
Pure CrPredicted ground state is commensurate antiferromagneticAb initio DFT (LSDA, GGA) aps.orgresearchgate.net

Heisenberg Model for Exchange Interaction Parameter Calculation

The Heisenberg model is a fundamental theoretical model in physics used to describe magnetic ordering. wikipedia.org It models the magnetic system as a lattice of quantum spins where the energy depends on the relative orientation of neighboring spins. unican.es The Hamiltonian for this model is defined by exchange interaction parameters (J), which quantify the strength and nature (ferromagnetic or antiferromagnetic) of the coupling between pairs of magnetic moments. unican.es

In chromium-germanium based materials, particularly 2D ferromagnetic semiconductors like Cr₂Ge₂Te₆, the Heisenberg model is used to understand the underlying magnetic interactions, which are often dominated by superexchange. aps.orgresearchgate.net Superexchange is an indirect interaction between two magnetic chromium cations that is mediated by a nonmagnetic anion (e.g., Te or potentially Ge). unican.esaps.org

First-principles DFT calculations are often used as a starting point to determine the exchange parameters for the Heisenberg model. urfu.ruaps.org By calculating the energy changes associated with small rotations of individual spins in a magnetic configuration, one can extract the values of the exchange constants (Jij). urfu.ruaps.orgresearchgate.net This can be achieved through various techniques, including the Green's function method or by mapping the total energies of several different magnetic configurations onto the Heisenberg model. urfu.ruaps.orgarxiv.org Once the exchange parameters are known, they can be used within the Heisenberg model, often in conjunction with mean-field approximation or Monte Carlo simulations, to estimate critical magnetic properties like the Curie temperature (TC). bohrium.comaps.org

Advanced Theoretical and Computational Modeling of Chromium Germanides

First-Principles Computational Methodologies

First-principles, or ab initio, methods are a cornerstone of computational materials science, enabling the prediction of material properties from fundamental physical constants without empirical parameters. frontiersin.org These approaches are essential for understanding the electronic structure, magnetic ordering, and structural stability of chromium germanide compounds.

Density Functional Theory (DFT) is the most widely used first-principles method for calculating the electronic structure of solids. nih.gov It reformulates the complex many-body problem of interacting electrons into a more manageable one involving the electron density. ijs.si DFT calculations are instrumental in investigating the structural, electronic, and magnetic properties of chromium and its compounds. researchgate.netaps.org

Implementations of DFT, such as the Vienna Ab initio Simulation Package (VASP) and WIEN2k, are frequently employed to study chromium-containing systems. researchgate.netarxiv.org VASP utilizes a plane-wave basis set with projector augmented-wave (PAW) pseudopotentials to represent the interaction between core and valence electrons. mdpi.com WIEN2k, on the other hand, is an all-electron code based on the full-potential (linearized) augmented plane-wave plus local orbitals (FP-LAPW+lo) method. arxiv.org Both packages have been used to explore a wide range of properties, from surface characteristics and magnetic moments of pure chromium to the stability and electronic structure of complex alloys. researchgate.netmdpi.comresearchgate.net For instance, DFT studies have been used to investigate the ground state of chromium, which is predicted to be a commensurate antiferromagnetic order. aps.org

Software PackageBasis Set/MethodTypical Applications in Cr-based Systems
VASP Plane-Wave Pseudopotential (PAW)Phase stability, melting curves, structural relaxation, electronic and magnetic properties. arxiv.orgmdpi.com
WIEN2k Full-Potential Linearized Augmented Plane Wave (FP-LAPW)Electronic structure, magnetic configurations, comparison studies with other codes. arxiv.orgresearchgate.net

The plane-wave pseudopotential approach is a highly efficient method for solving the Kohn-Sham equations of DFT for periodic systems. ijs.sicore.ac.uk This method simplifies calculations by replacing the strong Coulomb potential of the nucleus and the tightly bound core electrons with a weaker, effective potential, known as a pseudopotential. ictp.it This allows the valence electron wave functions, which are responsible for chemical bonding, to be described by a computationally manageable number of plane waves. core.ac.ukictp.it

This approach offers several advantages, including the ease of calculating forces for structural optimization and molecular dynamics, straightforward convergence control with a single energy cutoff parameter, and the use of Fast Fourier Transforms (FFTs) to efficiently switch between real and reciprocal space. ictp.it The plane-wave DFT method has been applied to investigate the magnetic and electronic properties of rare-earth chromium germanides, such as RCrGe₂ and RCr₀.₃Ge₂ (where R is a rare-earth element), providing theoretical explanations for their magnetic behavior. icm.edu.pl

The Full-Potential Linearized Augmented Plane Wave (FP-LAPW) method is one of the most accurate techniques for computing the electronic structure of crystalline solids within DFT. researchgate.netaps.org Unlike methods that employ shape approximations for the potential, the FP-LAPW method treats the potential in its full, non-spherical form throughout the unit cell. aps.org The unit cell is partitioned into non-overlapping muffin-tin spheres centered at the atomic nuclei and an interstitial region. univ-setif.dz Inside the spheres, the basis functions are expanded in atomic-like orbitals, while in the interstitial region, they are described by plane waves. univ-setif.dz

This all-electron method avoids the need for pseudopotentials and is particularly well-suited for systems with complex electronic structures, such as those containing transition metals like chromium. researchgate.netaps.org The FP-LAPW method has been successfully used to investigate the structural, electronic, and magnetic properties of various Heusler alloys, including those containing chromium, providing detailed insights into their stability and electronic configurations. researchgate.net

Thermodynamic Modeling Combining CALPHAD and Ab Initio Approaches

While first-principles calculations excel at predicting properties at zero Kelvin, the CALPHAD (CALculation of PHAse Diagrams) method is a powerful tool for modeling the thermodynamic properties and phase equilibria of multicomponent systems at finite temperatures. onera.fr The CALPHAD approach relies on thermodynamic databases containing Gibbs energy descriptions for each phase as a function of temperature, pressure, and composition. onera.fr

A powerful modern strategy involves combining ab initio calculations with the CALPHAD framework. researchgate.net First-principles methods, specifically DFT, can be used to calculate key thermodynamic quantities, such as the mixing enthalpies of solid solutions and the formation energies of intermetallic compounds at 0 K. researchgate.net These theoretically derived data points serve as crucial inputs to supplement experimental data, allowing for the development of more robust and physically meaningful thermodynamic databases. onera.frresearchgate.net This integrated approach has been successfully applied to assess ternary systems containing chromium and germanium, such as the Cr-Ge-Mn and Cr-Ge-Si systems, leading to a comprehensive thermodynamic description. researchgate.net

ParameterSourceRole in Modeling
Mixing Enthalpy at 0 KAb initio DFT CalculationsProvides fundamental energy data for solid solutions (e.g., A15, B20 phases in Cr-Ge-Si). researchgate.net
Phase Diagram DataExperimental LiteratureProvides experimental validation points for phase boundaries and transition temperatures. researchgate.net
Gibbs Energy FunctionsCALPHAD MethodModels the thermodynamic properties of each phase across temperature and composition ranges. onera.fr

Modeling of Electronic Structure Beyond Standard DFT (e.g., QSGW, Bethe-Salpeter)

Standard DFT approximations, such as the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), can sometimes fail to accurately describe systems with strong electronic correlations, a characteristic often found in materials with d-electrons like chromium. aps.orgcam.ac.uk To overcome these limitations, more advanced "beyond-DFT" methods have been developed.

The GW approximation, particularly in its quasiparticle self-consistent form (QSGW), provides a more accurate description of excited-state properties, such as band gaps. aps.orgnrel.gov The QSGW method offers a way to implement GW theory without relying on a lower-level approximation as a starting point, making its predictions more consistent and reliable. nrel.gov

For understanding optical properties, which involve the interaction of electrons and holes, the Bethe-Salpeter Equation (BSE) is solved on top of a GW calculation. nrel.govnih.gov This approach accounts for excitonic effects. The combination of QSGW and BSE (QSGŴ) has been shown to significantly improve the description of electronic and optical properties in chromium compounds like chromium trihalides, resolving discrepancies found at the standard DFT level. aps.orgru.nl These advanced methods are crucial for accurately predicting the band structure and optical response of chromium germanides, which are essential for potential optoelectronic applications. arxiv.orgkcl.ac.ukresearchgate.netqub.ac.uk

Magnetic Modeling Approaches

The magnetic properties of chromium germanides are of significant interest, arising from the interplay of magnetic moments localized on the chromium atoms. beilstein-journals.orgnih.gov Theoretical modeling is essential for understanding the origin and nature of magnetic ordering in these materials.

First-principles DFT calculations are a primary tool for investigating magnetism, allowing for the determination of magnetic ground states (ferromagnetic, antiferromagnetic, etc.) and the calculation of atomic magnetic moments. icm.edu.plresearchgate.net For instance, in rare-earth chromium germanides, plane-wave DFT has been used to study the exchange interactions between magnetic moments and the effect of stoichiometry on magnetic properties. icm.edu.pl

For a deeper understanding of magnetic thermodynamics, such as predicting the Néel or Curie temperature, more specialized models are often employed. nih.gov The magnetic free energy contributions can be modeled using an effective nearest-neighbor Heisenberg model, which can be solved numerically using methods like quantum Monte Carlo. nih.gov This approach, which can be parameterized using data from ab initio calculations, provides a more accurate picture of magnetic behavior at finite temperatures, as has been demonstrated for pure chromium. nih.gov Such multi-scale modeling approaches, combining DFT with statistical models, are powerful for predicting the complex magnetic phase diagrams of chromium germanide alloys. pitt.edu

Spin-Polarized Electronic Structure Calculations

Spin-polarized electronic structure calculations are essential for understanding the magnetic properties of chromium germanides. These first-principles calculations, often based on density functional theory (DFT), account for the different energy states of spin-up and spin-down electrons, which is crucial for materials containing magnetic elements like chromium.

In studies of rare-earth chromium germanides (RCrGe₂), DFT calculations have been employed to investigate their magnetic and electronic properties. icm.edu.pl For stoichiometric RCrGe₂ crystals, these simulations reveal the presence of spin-unpaired electrons on both the rare-earth and chromium atoms. icm.edu.pl The spin-density distribution, a key output of these calculations, shows that a significant portion of the electron charge is located at the Cr atoms, indicating their vital role in the material's magnetism. icm.edu.pl Specifically, calculations suggest that in these compounds, electrons from germanium atoms are shifted towards the chromium atoms. icm.edu.pl

For non-stoichiometric compounds like RCr₀.₃Ge₂, where chromium atoms are partially absent, spin-polarized calculations show a different picture. In these cases, no significant spin density is observed at the remaining Cr atoms, and the magnetic properties are primarily driven by the rare-earth elements, which exhibit antiferromagnetic coupling between adjacent layers. icm.edu.pl This highlights the sensitivity of the magnetic structure to stoichiometry, a feature that can be effectively modeled and predicted using spin-polarized DFT.

Compound SeriesComputational MethodKey Findings from Spin-Polarized Calculations
RCrGe₂ (Stoichiometric)DFT/PBESpin-unpaired electrons are present on both rare-earth and Cr atoms. icm.edu.pl
RCr₀.₃Ge₂ (Non-stoichiometric)DFT/PBENo significant spin density is located at the Cr atoms; magnetism is dominated by rare-earth atoms. icm.edu.pl

Exchange Interaction Parameter Determination from Computational Models

Computational models are pivotal in determining the exchange interaction parameters that govern the magnetic ordering in chromium germanides. These parameters, which describe the strength and nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between atoms, can be derived from the total energies of different magnetic configurations calculated via DFT. arxiv.org

In chromium-based inverse Heusler compounds, such as Cr₂FeGe, the proximity of chromium atoms can lead to a direct exchange interaction that results in an antiparallel coupling of their magnetic moments. arxiv.org This interaction is fundamental to the compensated ferrimagnetic behavior sought in these materials for spintronic applications. arxiv.org

The theoretical framework for determining these interactions often involves a Heisenberg model, where the total energy is mapped onto a model of interacting spins. arxiv.org First-principles calculations can compute the full interaction tensor, which includes isotropic exchange (the dominant term), as well as anisotropic components like the Dzyaloshinskii-Moriya interaction (DMI) and Kitaev interactions, which arise from relativistic effects. arxiv.orgnih.gov By calculating the energy differences between various spin configurations (e.g., ferromagnetic vs. different antiferromagnetic arrangements), researchers can extract the values of the exchange parameters (J₁, J₂, etc.) for nearest-neighbors, next-nearest-neighbors, and beyond. nih.gov This approach allows for a detailed understanding of the magnetic ground state and the stability of different magnetic orderings. arxiv.org

Computational Prediction of Novel Chromium Germanide Phases and Properties

The predictive power of computational materials science is increasingly being used to discover new chromium germanide phases with desirable properties. This involves screening vast compositional spaces to identify thermodynamically stable compounds that may be synthesizable in a laboratory.

High-Throughput Calculations and Materials Databases (e.g., Materials Project)

High-throughput computational screening, enabled by the growth of supercomputing infrastructure and robust quantum chemistry codes, has become a reality for materials discovery. aps.org This approach involves systematically calculating the properties of thousands of hypothetical compounds across a wide range of compositions. aps.org

Databases like the Materials Project play a crucial role in this endeavor by hosting vast collections of computed properties for millions of inorganic materials. materialsproject.orgumn.edu These databases contain information on various chromium germanide systems and their competing phases, calculated using standardized DFT workflows. arxiv.orgmaterialsproject.org Researchers can query these databases to retrieve data on formation energies, crystal structures, and electronic properties, which aids in identifying promising new compositions for further study. aps.org This computational-first approach can significantly accelerate experimental efforts by prioritizing compositions that are predicted to be stable and possess interesting properties. aps.org

Prediction of Thermodynamic Stability and Experimental Synthesizability

A central goal of computational prediction is to determine the thermodynamic stability of a hypothetical compound, which is a primary indicator of its potential for experimental synthesis. umn.edu Stability is assessed by calculating the formation enthalpy (or formation energy at 0 K), which is the energy change when a compound is formed from its elemental constituents. arxiv.orgumn.edu

For a compound to be considered thermodynamically stable, it must have a negative formation energy relative to a combination of other stable phases at the same composition. umn.edu This is often visualized using a convex hull diagram, where stable compounds lie on the hull and unstable or metastable compounds lie above it. umn.edu

In the case of chromium germanides, DFT calculations are used to assess their stability. For example, the inverse Heusler compound Cr₂FeGe is considered a critical case, with a formation energy close to zero, suggesting it may be on the border of stability. arxiv.org Computational assessments indicate that while some chromium-based Heusler compounds like Cr₂FeSi and Cr₂CoAl are stable with respect to their elemental constituents, they are ultimately unstable against decomposition into more favorable binary phases. arxiv.org Cr₂FeGe, along with others, is found to be unstable with respect to its elemental constituents, and experimental observations suggest it prefers a tetragonal phase over the cubic one. arxiv.org Such predictions are crucial for guiding synthetic chemists toward compositions that are likely to form stable, single-phase materials. researchgate.netdiva-portal.org

CompoundStructure TypePredicted Thermodynamic StabilityFormation Energy (eV/f.u.)
Cr₂FeGeInverse HeuslerUnstable with respect to elemental constituents; critical case. arxiv.org~0 arxiv.org
Cr₂FeSiInverse HeuslerStable vs. elements, but decomposes into binary phases (2Cr₃Si + Fe₃Si). arxiv.orgNegative arxiv.org
Cr₂CoAlInverse HeuslerStable vs. elements, but decomposes into binary phases (2Cr + CoAl). arxiv.orgNegative arxiv.org

Potential Advanced Functional Properties and Research Directions in Chromium Germanides

Thermoelectric Properties of Chromium Germanides (e.g., Nowotny Chimney Ladder Structures)

Chromium germanides, particularly those forming Nowotny Chimney Ladder (NCL) structures, are under investigation for their potential as advanced thermoelectric materials. nasa.govosti.gov These materials are characterized by their complex crystal structures, which can lead to low thermal conductivity, a key attribute for efficient thermoelectric performance. nasa.govosti.gov The compound Cr₁₁Ge₁₉ is a notable example within this family. nasa.govaps.org

Research on single crystals of Cr₁₁Ge₁₉ has been undertaken to assess its intrinsic thermoelectric properties. nasa.gov The complex structure of these compounds, consisting of a tetragonal sublattice forming "chimneys" and a helical sublattice forming "ladders," is thought to contribute to their low thermal conductivity. osti.gov While detailed thermoelectric performance data for Cr₁₁Ge₁₉ is still emerging, the investigation into its electrical transport, magnetization, and heat capacity reveals complex itinerant ferromagnetism, which is intertwined with its thermoelectric response. aps.org The study of such materials is crucial for developing new thermoelectric technologies.

CompoundStructure TypeSeebeck Coefficient (S)Electrical Resistivity (ρ)Thermal Conductivity (κ)Power Factor (S²σ)Figure of Merit (ZT)
Cr₁₁Ge₁₉Nowotny Chimney Ladder-< 10⁴ (Ω·cm)⁻¹ above 50 K--Low

Spintronic Applications and Fundamental Research Focus

Chromium germanide systems are promising candidates for a variety of spintronic applications due to their diverse and tunable magnetic properties. Research is focused on harnessing electron spin, in addition to its charge, to develop novel data storage and processing technologies.

Half-metallic compounds are materials that act as a conductor for electrons of one spin orientation but as an insulator or semiconductor for the opposite spin. wikipedia.org This property leads to a high degree of spin polarization at the Fermi level, which is highly desirable for spintronic devices. aip.org Theoretical studies have identified hypothetical half-Heusler compounds containing chromium and germanium, such as CoCrGe, as potential half-metallic ferrimagnets. aip.org

First-principles calculations predict that CoCrGe is a half-metallic ferrimagnet with a magnetic moment of 1.00 μB per formula unit, which is consistent with the Slater-Pauling rule. aip.org The half-metallicity in these compounds is predicted to be stable even with variations in their lattice constants. aip.org The origin of the energy gap in the minority-spin band is attributed to the covalent hybridization between the d states of the Co and Cr atoms. aip.org

CompoundPredicted Magnetic Moment (μB/formula unit)Half-Metallic Gap (eV)Curie Temperature (K)
CoCrGe1.00--
CoCrSi1.00--
CoCrSn1.00--

Magnetic skyrmions are topologically protected, swirling spin textures that are promising for next-generation information storage and processing. aps.org The Dzyaloshinskii-Moriya interaction (DMI), an antisymmetric exchange interaction, is a key ingredient for the formation of skyrmions and is present in systems lacking inversion symmetry. aps.org

In heterostructures composed of germanene and chromium germanium telluride (Ge-CrGeTe₃), a significant DMI can be induced at the interface. aps.org This induced DMI, with a DMI/exchange ratio |D/J| that can be tuned, makes these systems promising for creating and manipulating magnetic skyrmions. aps.org The application of an external magnetic field can stabilize isolated skyrmions and skyrmion lattices in these heterostructures. aps.org For the Ge-CrGeTe₃ system, isolated skyrmions begin to appear at a magnetic field of about 0.1 T, and their diameter decreases as the magnetic field increases. aps.org

The magnetic properties of small clusters of atoms can differ significantly from their bulk counterparts, opening up possibilities for their use in quantum technologies. Density functional theory investigations of chromium dimers doped in germanium clusters (Cr₂@Geₙ) aim to produce materials with significant magnetic moments. aip.orgresearchgate.net

These studies have shown that doping germanium clusters with a Cr₂ dimer can enhance the magnetic moment compared to doping with a single Cr atom. aip.org For instance, the Cr₂-doped Ge₈ cluster is found to be particularly stable and exhibits a large magnetic moment of 10 μB. aip.org The strong mixing between the sp-orbitals of germanium and the d-valence orbitals of chromium is a key factor in determining the stability and magnetic properties of these nanoclusters. researchgate.net

ClusterMagnetic Moment (μB)
Cr₂@Ge₈10
Single Cr doped Geₙ4 or 6

Diluted magnetic semiconductors (DMS) are formed by doping a semiconductor host with magnetic transition metals, offering a pathway to integrate magnetism with conventional electronics. bohrium.comscispace.com Chromium-doped germanium and related compounds are being explored as potential DMS materials. researchgate.net

Theoretical studies on Cr-doped rutile germanium oxide (r-GeO₂) predict half-metallic characteristics. researchgate.net The Curie temperature in these materials is found to be dependent on the doping concentration, with values exceeding room temperature for Cr concentrations above 6%. researchgate.net This suggests that Cr-doped r-GeO₂ could be a viable material for practical spintronic applications. researchgate.net Furthermore, experimental work on thin films of Sb₂₋ₓCrₓTe₃, a related narrow-bandgap semiconductor, has demonstrated ferromagnetism with a Curie temperature that increases with Cr concentration, reaching up to 190 K for x=0.59. aps.org In these materials, the anomalous Hall effect (AHE) is a key indicator of the ferromagnetic state. aps.orgrutgers.edunih.govgmu.eduresearchgate.net

MaterialCr Concentration (x)Highest Achieved Curie Temperature (K)
Sb₂₋ₓCrₓTe₃0.59190
Cr-doped r-GeO₂> 6%Above room temperature (predicted)

Investigation of Superconductivity in Chromium Germanium Systems and Related Compounds

The search for superconductivity in chromium-based compounds is an active area of research, though the interplay between magnetism and superconductivity often presents challenges. While elemental chromium is not superconducting, superconductivity has been observed in alloys of chromium with other transition metals like ruthenium, rhodium, and iridium. However, there is currently limited specific experimental or theoretical evidence for superconductivity in binary chromium-germanium compounds. The focus of superconductivity research in related systems often involves complex intermetallic compounds or requires the application of high pressure to induce a superconducting state. Further investigation is needed to explore the possibility of superconductivity in novel chromium germanide phases.

Electrical Transport Studies in Metallic Chromium Germanides

The electrical transport properties of chromium germanides are fundamental to understanding their potential applications in electronic devices. Research into the formation and properties of various chromium germanide phases has provided initial data on their electrical resistivity. As metallic compounds, their transport characteristics are governed by the scattering of conduction electrons.

Studies on thin-film reactions between chromium and germanium have led to the formation of several distinct germanide phases, each exhibiting unique electrical properties. The resistivity of these phases provides insight into their metallic character. For instance, systematic studies have determined the upper resistivity limits for several compounds formed through solid-state reactions. The phases Cr₅Ge₃, Cr₁₁Ge₈, and CrGe show relatively low resistivity values, characteristic of metallic behavior. In contrast, the germanium-rich phase, Cr₁₁Ge₁₉, displays a significantly higher resistivity. ibm.com The electrical transport behavior in these materials is influenced by factors such as phase purity, crystalline structure, and grain boundaries. ibm.com

The temperature dependence of resistivity is a key area of investigation. In many metallic systems, resistivity decreases with temperature due to reduced electron-phonon scattering. However, complex behaviors can emerge from magnetic ordering or structural phase transitions. researchgate.net For example, in some chromium-based compounds, a minimum in resistivity can be observed at a specific temperature, which may be influenced by an external magnetic field. researchgate.net

Detailed research findings on the resistivity of specific chromium germanide phases are summarized below.

Resistivity of Chromium Germanide Phases

Compound Upper Limit for Resistivity (μΩ·cm)
Cr₅Ge₃ 200
Cr₁₁Ge₈ 160
CrGe 150
Cr₁₁Ge₁₉ 430

Data sourced from studies on thin-film reactions between Cr and Ge. ibm.com

Proximity Effects in Cr-Ge Heterostructures with Superconducting Materials

When a non-superconducting material is brought into intimate contact with a superconductor, the properties of both can be significantly altered through the "proximity effect". aps.org This phenomenon involves the diffusion of Cooper pairs from the superconductor into the adjacent material, inducing superconducting-like properties over a short distance. aps.org Simultaneously, the superconductor's properties near the interface are weakened, an effect known as the inverse proximity effect. aps.org

In heterostructures involving a superconductor and a ferromagnetic material, the proximity effect becomes more complex. The exchange field within the ferromagnet causes the wave function of the penetrating Cooper pairs to exhibit a damped oscillatory behavior. aps.orgarxiv.org This can lead to novel quantum phenomena and provides a platform to study the interplay between two competing orders: superconductivity and magnetism. aps.org

The study of proximity effects in germanium-based heterostructures is an active area of research, particularly for quantum information processing. arxiv.orgaps.org When germanium is coupled to a superconductor, it not only acquires a proximity-induced superconducting pairing potential but also undergoes "metallization," which can alter its intrinsic properties. aps.org Recent theoretical work on proximitized two-dimensional hole gases in germanium predicts the coexistence of different types of pairing symmetries (s-wave and d-wave). arxiv.org

For a hypothetical Cr-Ge heterostructure, where certain chromium germanides exhibit magnetic ordering, the proximity effect with a superconductor could lead to unique behaviors. The specific magnetic properties of the chromium germanide layer would dictate the nature of the Cooper pair wave function within it, potentially enabling the engineering of specialized quantum devices. researchgate.net

Superconductivity in Chromium-Based Alloys under High Pressure

High pressure is a powerful tool for inducing novel electronic states in materials, including superconductivity in elements and alloys that are not superconducting at ambient pressure. wustl.edu Applying pressure alters the interatomic distances, modifying the electronic band structure and phonon frequencies, which are critical parameters for the emergence of superconductivity. aps.org

Research has shown that several chromium-based alloys become superconducting, although often at very low temperatures. aps.orgosti.gov The application of high pressure can dramatically enhance or induce superconductivity in such systems. A prominent recent example is the discovery of pressure-induced superconductivity in a chromium-based kagome metal, CsCr₃Sb₅. nih.gov This material, which features strong electron correlations, undergoes a magnetic phase transition at 55 K under ambient pressure. nih.gov Upon applying high pressure, the magnetic ordering is suppressed, and a dome of superconductivity emerges in the pressure range of 3.65 to 8.0 GPa. nih.gov The maximum superconducting transition temperature (Tc) of 6.4 K is observed around 4.2 GPa, where the initial magnetic-like order is completely suppressed. nih.gov The appearance of superconductivity in proximity to the suppression of magnetism is a hallmark of unconventional superconductivity. nih.gov

Similarly, studies on germanium hydrides have demonstrated the potential for high-Tc superconductivity under extreme pressures. Theoretical calculations predict that specific phases of germane (B1219785) (GeH₄) could become excellent superconductors, with a calculated Tc as high as 67 K at 280 GPa. aps.org These findings highlight that both chromium and germanium are constituent elements in compounds that exhibit remarkable superconducting properties under high-pressure conditions.

Pressure-Induced Superconductivity in a Cr-Based Compound

Compound Pressure Range for Superconductivity Maximum Tc Pressure for Max Tc
CsCr₃Sb₅ 3.65 - 8.0 GPa 6.4 K ~4.2 GPa

Data from high-pressure studies on the kagome metal CsCr₃Sb₅. nih.gov

Future Research Avenues and Emerging Concepts

Rational Design and Synthesis of Novel Chromium Germanide Architectures

The rational design and synthesis of new materials with tailored properties is a cornerstone of materials science. For chromium germanides, thin-film deposition techniques have proven effective for creating specific phases. The reaction of chromium and germanium films at controlled temperatures allows for the successive formation of different compounds. ibm.com

For example, annealing Cr-Ge bilayers leads to a predictable sequence of phase formation:

Cr₅Ge₃: Forms at temperatures between 400-500°C.

CrGe: Forms at approximately 600°C.

Cr₁₁Ge₁₉: Forms at higher temperatures, consuming the CrGe phase. ibm.com

The growth mechanisms for these phases differ, providing an avenue for controlling the material's microstructure. The formation of Cr₅Ge₃ and CrGe appears to be a diffusion-limited process, resulting in smooth surface morphologies. ibm.com In contrast, Cr₁₁Ge₁₉ forms through a nucleation-controlled reaction, where islands of the new phase appear and grow laterally. ibm.com Understanding these formation mechanisms is crucial for designing and fabricating high-quality, phase-pure chromium germanide architectures, such as thin films and nanostructures, for future electronic and spintronic applications.

Advanced Characterization Techniques for Correlating Structure and Functional Properties

To fully understand and exploit the properties of chromium germanides, it is essential to correlate their atomic and microscale structure with their macroscopic functional properties. A suite of advanced characterization techniques is employed for this purpose.

X-Ray Diffraction (XRD): This is a primary technique used to identify the crystalline phases present in a sample. By analyzing the diffraction pattern, researchers can determine the crystal structure, lattice parameters, and crystallite size of the chromium germanide compounds. researchgate.net

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a material's surface, revealing information about its morphology, grain size, and the presence of different phases. researchgate.net This is particularly useful for studying the results of thin-film reactions and understanding growth mechanisms. ibm.com

Energy-Dispersive X-ray Spectroscopy (EDS): Often coupled with SEM, EDS is used to determine the elemental composition of a sample. It can confirm the stoichiometry of the chromium germanide phases and map the distribution of Cr and Ge within the material.

Atomic Force Microscopy (AFM): AFM can be used to characterize the surface topography of thin films at the nanoscale, providing detailed information about surface roughness and grain structure. researchgate.net

By combining these techniques, researchers can build a comprehensive picture of how synthesis conditions affect the material's structure and, in turn, influence its electrical, magnetic, and other functional properties. researchgate.net

Exploration of Quantum Criticality in Chromium-Germanium Systems

A quantum critical point (QCP) is a phase transition that occurs at absolute zero temperature (0 K). bristol.ac.uk Unlike classical phase transitions driven by thermal fluctuations, a QCP is driven by quantum fluctuations and can be accessed by tuning a non-thermal parameter such as pressure, magnetic field, or chemical composition. bristol.ac.ukmpg.de The strange metallic behavior and unconventional superconductivity often found near a QCP make these systems a major focus of condensed matter physics. mpg.de

Chromium-germanium systems have emerged as a promising platform for exploring these exotic phenomena. A key example is the compound LaCrGe₃, an itinerant ferromagnet. ameslab.gov In this material, the ferromagnetic transition can be suppressed towards zero temperature by applying pressure. ameslab.gov Studies using nuclear magnetic resonance (NMR) under pressure up to 2.64 GPa have investigated the system's behavior as it approaches this putative QCP. ameslab.gov

The research on LaCrGe₃ suggests that the system may avoid a true ferromagnetic QCP through a unique pathway, potentially involving a change in the order of the phase transition or the emergence of a high-pressure magnetic phase dominated by short-range ferromagnetic order. ameslab.gov These findings indicate that chromium-germanium systems can host complex interactions that challenge existing theories of quantum criticality and may provide a new route to understanding the interplay between magnetism and other quantum phenomena. ameslab.gov Further exploration at higher pressures and lower magnetic fields is needed to fully uncover the nature of the quantum critical behavior in these materials. ameslab.gov

Q & A

Basic: What analytical techniques are most effective for quantifying trace levels of chromium and germanium in heterogeneous materials?

Answer:
For trace element analysis, inductively coupled plasma mass spectrometry (ICP-MS) offers high sensitivity (detection limits <1 ppb) and multi-element capability . X-ray fluorescence (XRF) is suitable for solid samples with minimal preparation, though its sensitivity for light elements like germanium may require synchrotron-enhanced setups . Atomic absorption spectroscopy (AAS) remains cost-effective for chromium quantification but lacks simultaneous multi-element detection. Researchers must validate methods using certified reference materials (CRMs) and account for matrix effects through standard addition or internal standardization .

Basic: How should experimental protocols be designed to study synergistic effects between chromium and germanium in catalytic systems?

Answer:
Design a factorial experiment varying molar ratios (e.g., Cr:Ge from 1:1 to 1:5) and annealing temperatures (300–800°C). Use in situ characterization techniques like X-ray diffraction (XRD) for phase analysis and X-ray photoelectron spectroscopy (XPS) to track oxidation states. Include controls with individual elements to isolate synergistic effects. Replicate each condition ≥3 times to assess reproducibility, and apply ANOVA to identify statistically significant interactions .

Advanced: How can researchers resolve contradictions in reported bandgap values for chromium-germanium oxide nanocomposites?

Answer:
Discrepancies often arise from synthesis conditions (e.g., oxygen partial pressure) or characterization artifacts. To address this:

  • Perform UV-Vis diffuse reflectance spectroscopy with Tauc plot analysis, ensuring consistent baseline correction.
  • Cross-validate with photoluminescence (PL) spectroscopy and Kelvin probe measurements.
  • Document synthesis parameters (precursor purity, heating rates) in line with Beilstein Journal guidelines to enable replication .
  • Use multivariate regression to model bandgap dependence on synthesis variables .

Advanced: What strategies ensure reproducibility in electrochemical studies of chromium-germanium alloys for battery anodes?

Answer:

  • Material Standardization: Use high-purity (>99.99%) precursors and document supplier details per NFDI4Chem guidelines .
  • Electrode Fabrication: Specify slurry composition (binder:solvent ratios) and calendaring pressure (±5% tolerance).
  • Electrochemical Protocols: Adopt IUPAC-recommended cycling rates (e.g., C/5 for initial cycles) and include Li-metal reference electrodes.
  • Data Reporting: Share raw cyclic voltammetry (CV) curves and impedance spectra in FAIR-compliant repositories, ensuring metadata includes electrolyte batch numbers and humidity levels during testing .

Advanced: How should multi-modal datasets (structural, electronic, thermodynamic) be integrated to model chromium-germanium phase diagrams?

Answer:

  • Data Harmonization: Normalize XRD, TEM, and DSC data using unified scaling factors (e.g., lattice parameters referenced to NIST standards).
  • Machine Learning: Train gradient-boosted models on historical phase diagram data to predict unknown regions, incorporating uncertainty quantification via Monte Carlo sampling .
  • Validation: Compare predicted phases with experimental results from combinatorial libraries synthesized via sputter deposition .
  • Documentation: Provide computational workflows in Jupyter notebooks alongside raw data, adhering to DFG’s research data management protocols .

Basic: What safety protocols are critical when handling volatile chromium-germanium precursors (e.g., CrGeO₃)?

Answer:

  • Use gloveboxes with O₂/H₂O monitors (<1 ppm) for synthesis.
  • Conduct reactivity tests with solvents (e.g., THF, toluene) under inert atmospheres.
  • Implement fume hoods with HEPA filters and emergency scrubbers for volatile byproducts.
  • Train personnel using OSHA-compliant modules, including spill response and first aid for metal exposure .

Advanced: How can isotopic labeling (e.g., ⁵³Cr/⁷⁴Ge) clarify diffusion mechanisms in germanium-rich matrices?

Answer:

  • Tracer Experiments: Implant ⁵³Cr isotopes via ion implantation and profile diffusion using secondary ion mass spectrometry (SIMS).
  • Kinetic Modeling: Fit concentration-depth profiles to Fick’s second law with temperature-dependent diffusion coefficients.
  • Control for Radiation Damage: Compare with non-implanted samples using TEM to assess lattice defects.
  • Data Sharing: Archive SIMS raw counts and fitting parameters in domain-specific repositories like Zenodo, following FAIR principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.